(S)-MCPG
Descripción
Propiedades
IUPAC Name |
4-[(1S)-1-amino-1-carboxyethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAZYRLRMTVSF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042567 | |
| Record name | (S)-MCPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-89-4 | |
| Record name | alpha-Methyl-4-carboxyphenylglycine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150145894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-alpha-methyl-4-carboxyphenylglycine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-MCPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-4-CARBOXYPHENYLGLYCINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61F6J48NHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-MCPG: A Technical Overview of its Mechanism of Action on Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a classical antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). As the active isomer of the racemic mixture (RS)-MCPG, it has been instrumental in elucidating the physiological roles of mGluR subtypes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on Group I and Group II mGluR subtypes. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their understanding and utilization of this important pharmacological tool.
This compound acts as a competitive antagonist at the glutamate binding site of Group I and Group II mGluRs.[1] Its non-selective nature across these two groups necessitates careful interpretation of experimental results, but also provides a broad tool for investigating the overall contribution of these receptors in various physiological and pathological processes.
Quantitative Analysis of this compound Antagonist Activity
The antagonist potency of this compound and its racemate has been quantified using various experimental paradigms. The following table summarizes the available data on IC50 (half maximal inhibitory concentration), Ki (inhibitory constant), pA2 (a measure of competitive antagonist potency), and KB (equilibrium dissociation constant of an antagonist) values at different mGluR subtypes.
| Receptor Subtype | Ligand | Parameter | Value | Agonist | Assay System |
| mGluR1 | (+)-αM4CPG (this compound) | pA2 | 4.38 | L-Glutamate | CHO cells |
| mGluR1 | MCPG (racemate) | IC50 | 20–500 µM | - | - |
| mGluR1 | MCPG (racemate) | KB | 123 µM | ACPD | Non-neuronal cells |
| mGluR1 | MCPG (racemate) | KB | 542 µM | Glutamate | Non-neuronal cells |
| mGluR2 | (+)-αM4CPG (this compound) | pA2 | 4.29 | L-Glutamate | CHO cells |
| mGluR2 | MCPG (racemate) | IC50 | 20–500 µM | - | - |
| mGluR5 | MCPG (racemate) | IC50 | 200–1000 µM | - | - |
| mGluR5 | MCPG (racemate) | KB | 153 µM | ACPD | Non-neuronal cells |
| mGluR5 | MCPG (racemate) | KB | >2000 µM | Glutamate | Non-neuronal cells |
| mGluR3, 4, 6, 7, 8 | MCPG (racemate) | IC50 | >1000 µM | - | - |
Mechanism of Action and Signaling Pathways
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are broadly classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. This compound primarily targets Group I and Group II mGluRs.
Group I mGluRs (mGluR1 and mGluR5)
Group I mGluRs are coupled to Gq/G11 proteins.[2] Activation of these receptors by glutamate leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This compound competitively antagonizes glutamate at these receptors, thereby inhibiting the entire downstream signaling cascade.
Group II mGluRs (mGluR2 and mGluR3)
Group II mGluRs are coupled to Gi/Go proteins.[2] Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). This compound acts as a competitive antagonist at these receptors, preventing the glutamate-induced inhibition of adenylyl cyclase and thus maintaining basal cAMP levels.
Experimental Protocols
The characterization of this compound's antagonist activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of an unlabeled compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]quisqualate for Group I or [3H]LY367385 for mGluR1), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.
1. Cell Preparation and Labeling:
-
Plate cells expressing the target Group I mGluR subtype in a multi-well plate.
-
Incubate the cells overnight with [3H]myo-inositol to label the cellular phosphoinositide pool.
2. Antagonist and Agonist Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a known agonist (e.g., glutamate or quisqualate) in the presence of LiCl (which inhibits inositol monophosphatase, allowing IPs to accumulate).
3. IP Extraction and Measurement:
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted IP fraction using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [3H]IP accumulation against the concentration of this compound to determine the IC50 for the inhibition of the agonist-induced response.
cAMP Accumulation Assay (for Group II mGluRs)
This functional assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/Go-coupled receptors.
1. Cell Preparation:
-
Plate cells expressing the target Group II mGluR subtype in a multi-well plate.
2. Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) and a known Group II mGluR agonist (e.g., glutamate or (2R,4R)-APDC).
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound to determine the IC50 for the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for characterizing the antagonist activity of a compound like this compound at a specific mGluR subtype.
References
The Pharmacology of (S)-MCPG: An In-depth Technical Guide
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a classical and widely utilized pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As the active enantiomer of the racemic mixture (RS)-MCPG, this compound has been instrumental in elucidating the physiological roles of Group I and Group II mGluRs in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, receptor binding profile, and effects on intracellular signaling pathways, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at Group I and Group II metabotropic glutamate receptors.[1][2] It exerts its inhibitory effects by binding to the orthosteric site on the receptor, the same site recognized by the endogenous agonist, glutamate. This competitive binding prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling, thereby blocking the initiation of downstream intracellular signaling cascades.[1]
Receptor Binding and Potency
This compound is characterized as a non-selective antagonist for Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs.[3] Its affinity for these receptors is generally in the micromolar range. While it is a valuable tool for distinguishing mGluR-mediated effects from those of ionotropic glutamate receptors, its lack of selectivity between Group I and Group II mGluRs necessitates careful experimental design and interpretation.
Quantitative Analysis of this compound Antagonism
The antagonist potency of this compound has been quantified using various experimental paradigms, including functional assays and radioligand binding studies. The following table summarizes the available quantitative data for (+)-αM4CPG, which corresponds to the (S)-isomer of MCPG.
| Receptor Subtype | Assay Type | Agonist | Potency (pA₂) | Reference |
| mGluR1 | Functional Assay (PI Hydrolysis) | L-Glutamate | 4.38 | [1] |
| mGluR2 | Functional Assay (cAMP Inhibition) | L-Glutamate | 4.29 | [1] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways Modulated by this compound
By antagonizing Group I and Group II mGluRs, this compound effectively blocks their respective downstream signaling pathways.
Antagonism of Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation.[4][5][6]
Caption: Antagonism of Group I mGluR signaling by this compound.
Antagonism of Group II mGluR Signaling
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gαi/o proteins.[7] Their activation leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This compound prevents this inhibitory effect, thereby maintaining basal or stimulated cAMP levels.[4][5]
Caption: Antagonism of Group II mGluR signaling by this compound.
Experimental Protocols
The pharmacological properties of this compound are typically characterized using a combination of radioligand binding assays and functional assays, such as phosphoinositide hydrolysis assays, cAMP accumulation assays, and electrophysiological recordings.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound for mGluRs using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the mGluR of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a suitable radiolabeled mGluR ligand (e.g., [³H]quisqualate for Group I mGluRs) and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are then analyzed to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording
This protocol describes a general method for assessing the antagonist activity of this compound on mGluR-mediated synaptic responses in brain slices.
Detailed Methodology:
-
Slice Preparation: Brain slices (e.g., hippocampal or cortical) are prepared from rodents and maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings are obtained from neurons in the region of interest.
-
Baseline Recording: A stable baseline of synaptic responses is recorded by stimulating afferent pathways at a low frequency (e.g., 0.05 Hz).
-
Agonist Application: A specific mGluR agonist (e.g., (1S,3R)-ACPD or DHPG for Group I) is bath-applied to induce a characteristic change in synaptic transmission (e.g., a slow inward current, a change in membrane potential, or a modulation of synaptic plasticity like long-term depression).
-
This compound Application: After washing out the agonist, this compound is bath-applied for a sufficient duration to allow for equilibration in the tissue.
-
Agonist Re-application: The mGluR agonist is re-applied in the presence of this compound.
-
Analysis: The ability of this compound to block or reduce the agonist-induced effect is quantified by comparing the magnitude of the response before and after this compound application.
Conclusion
This compound remains a cornerstone pharmacological agent for the investigation of metabotropic glutamate receptor function. Its characterization as a non-selective competitive antagonist of Group I and Group II mGluRs has enabled significant advancements in our understanding of glutamatergic signaling in health and disease. While the development of more subtype-selective antagonists has provided greater precision in targeting specific mGluRs, this compound continues to be a valuable tool for initial characterization of mGluR involvement in various physiological processes. A thorough understanding of its pharmacology, as outlined in this guide, is essential for its effective application in neuroscience research and drug discovery.
References
- 1. jneurosci.org [jneurosci.org]
- 2. (RS)-MCPG | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbs.com [ijbs.com]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-MCPG: A Technical Guide to a Non-Selective mGluR Antagonist
Abstract
(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a foundational pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive, orthosteric antagonist with broad-spectrum activity against Group I and Group II mGluRs, it has been instrumental in elucidating the roles of these receptors in synaptic transmission, plasticity, and various neuropathological processes. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, impact on key signaling pathways, and detailed experimental protocols for its application in both in vitro and in vivo research settings.
Introduction
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] this compound is the biologically active enantiomer of the racemic mixture (RS)-MCPG and functions as a non-selective, competitive antagonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors. Its ability to broadly inhibit these two major groups has made it an invaluable, albeit non-specific, tool for initial investigations into mGluR function.
Chemical and Pharmacological Profile
This compound is a phenylglycine derivative that acts by competing with the endogenous ligand, glutamate, at the orthosteric binding site on the large extracellular domain of the receptor.[1][3]
Physicochemical Properties
The key properties of this compound are summarized in the table below, compiled from various suppliers.
| Property | Value |
| IUPAC Name | (2S)-2-amino-2-(4-carboxyphenyl)propanoic acid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| CAS Number | 150145-89-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in 1.1 eq. NaOH |
| Storage | Store at Room Temperature |
Quantitative Antagonist Activity
The potency of this compound can vary significantly depending on the receptor subtype and the agonist used in the assay. Notably, it is a more effective antagonist of responses stimulated by synthetic agonists like (1S,3R)-ACPD compared to those stimulated by glutamate.[4]
| Receptor Subtype | Assay Condition | Value (µM) | Antagonist Parameter |
| mGluR1 | ACPD-stimulated Phosphoinositide (PI) turnover | 123 | K_B |
| mGluR5 | ACPD-stimulated Phosphoinositide (PI) turnover | 153 | K_B |
| Group I (mixed) | Half-maximal ACPD-stimulated PI turnover in cortex | 272 | IC₅₀ |
Data sourced from a study on rat visual cortex slices.[4]
Core Signaling Pathways Modulated by this compound
This compound inhibits two distinct major intracellular signaling cascades by blocking Group I and Group II mGluRs.
Antagonism of Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gαq/11 proteins.[1][2] Their activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[5][6] This leads to the activation of Protein Kinase C (PKC) and the mobilization of intracellular calcium, respectively, resulting in increased neuronal excitability.[1] this compound blocks these downstream effects by preventing the initial receptor activation.
Antagonism of Group II mGluR Signaling
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gαi/o proteins.[7] Their activation leads to the inhibition of adenylyl cyclase (AC), which decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[7][8] This pathway generally serves to decrease neurotransmitter release and neuronal excitability. This compound prevents this inhibitory effect.
Detailed Experimental Protocols
The following sections provide representative protocols for utilizing this compound in common experimental paradigms.
In Vitro Protocol: Electrophysiology in Acute Hippocampal Slices
This protocol describes how to test the effect of this compound on long-term depression (LTD) at the Schaffer collateral-CA1 synapse.
-
Objective: To determine if mGluR activation is necessary for the induction of LTD.
-
Materials:
-
Animal Model: C57BL/6 mouse (P21-P30).
-
Solutions: Slicing and artificial cerebrospinal fluid (aCSF), intracellular solution for patch-clamp.[9][10]
-
Reagents: this compound powder.
-
Equipment: Vibratome, electrophysiology rig (amplifier, micromanipulators, perfusion system), microscope with DIC optics.[11][12]
-
-
Methodology:
-
Slice Preparation: Anesthetize the mouse and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution. Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in the same solution.[4][9]
-
Recovery: Transfer slices to an incubation chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording. All solutions must be continuously bubbled with 95% O₂/5% CO₂.[10]
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in 1.1 molar equivalents of NaOH. Aliquot and store at -20°C.[4]
-
Electrophysiological Recording: Transfer a slice to the recording chamber, perfused with oxygenated aCSF at 30-32°C. Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron or place an extracellular field potential electrode in the stratum radiatum.
-
Baseline Recording: Stimulate Schaffer collateral afferents every 20 seconds and record excitatory postsynaptic currents (EPSCs) or potentials (fEPSPs) for a stable 15-20 minute baseline period.
-
Drug Application: Switch the perfusion to aCSF containing the final desired concentration of this compound (e.g., 500 µM - 1 mM). Allow the drug to perfuse for at least 15 minutes.
-
LTD Induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) to induce LTD.
-
Post-Induction Recording: Continue recording for 45-60 minutes post-LFS in the presence of this compound to observe any changes in synaptic strength. Compare the magnitude of depression to control slices that received LFS without the drug.
-
In Vivo Protocol: Behavioral Testing in Rodents
This protocol describes the use of this compound to investigate the role of mGluRs in spatial learning and memory using the Morris Water Maze.
-
Objective: To assess if broad antagonism of Group I/II mGluRs impairs spatial memory acquisition.
-
Materials:
-
Methodology:
-
Surgical Preparation: Anesthetize rats and perform stereotaxic surgery to implant a guide cannula aimed at a lateral ventricle for i.c.v. injections. Allow animals to recover for at least one week.
-
Drug Preparation: On the day of the experiment, dissolve this compound in equimolar NaOH and dilute with sterile saline to the final concentration. Adjust pH to ~7.4. Solutions should be prepared fresh.
-
Acclimatization: Handle the animals for several days leading up to the experiment. On the day before testing, allow each rat 60-120 seconds of free swimming in the pool without the platform.[15]
-
Drug Administration: 15-30 minutes prior to the first training trial, administer this compound (e.g., a dose of 20 µg in a 5 µl volume) or vehicle (saline) via the i.c.v. cannula.
-
Spatial Training: Conduct training trials in the Morris Water Maze.[16][17] A typical protocol involves 4 trials per day for 4-5 consecutive days. For each trial, place the rat in the pool at one of four quasi-random start locations and allow it 60-90 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Data Collection: Use a video tracking system to record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (Optional): 24 hours after the final training trial, perform a probe trial where the platform is removed. Allow the rat to swim for 60 seconds and measure the time spent in the target quadrant as a test of spatial memory retention.
-
Analysis: Compare the learning curves (escape latency over days) and probe trial performance between the this compound-treated group and the vehicle-treated control group.
-
Limitations and Considerations
While this compound is a valuable research tool, its utility is constrained by several key factors:
-
Lack of Selectivity: Its primary limitation is its inability to distinguish between Group I and Group II mGluRs, making it difficult to attribute an observed effect to a specific receptor group without using more selective compounds.[1]
-
Agonist-Dependent Potency: this compound is significantly less potent at blocking the effects of the endogenous ligand glutamate than it is at blocking synthetic agonists like ACPD.[4] This is a critical consideration for interpreting results, as the concentrations required to block physiological glutamate signaling may be very high and could introduce off-target effects.
-
Low Potency: Compared to newer, more selective antagonists, this compound has a relatively low potency, often requiring concentrations in the high micromolar to millimolar range for effective antagonism.[1]
Conclusion
This compound has served as a cornerstone antagonist in the field of metabotropic glutamate receptor pharmacology. Its broad-spectrum activity against Group I and Group II receptors has been pivotal for initial functional characterizations and for demonstrating the general involvement of these mGluRs in a vast array of central nervous system processes. However, due to its non-selective nature and agonist-dependent potency, it is best utilized as a first-pass pharmacological tool. Modern research protocols should employ this compound in conjunction with more potent and subtype-selective antagonists to dissect the specific contributions of individual mGluR subtypes to the physiological or pathological process under investigation.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group II metabotropic glutamate receptor modulation of excitatory transmission in rat subthalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
- 10. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 11. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroservice.com [neuroservice.com]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vivo synaptic plasticity mechanism of EGb 761-induced enhancement of spatial learning and memory in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Dichotomous Role of (S)-MCPG in Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl-4-carboxyphenylglycine ((S)-MCPG) has been a pivotal pharmacological tool in dissecting the role of metabotropic glutamate (B1630785) receptors (mGluRs) in synaptic plasticity. As a non-selective antagonist for Group I and Group II mGluRs, its effects on the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, have been a subject of intense investigation and considerable debate. This technical guide provides an in-depth analysis of the quantitative effects of this compound on LTP induction, details the experimental protocols utilized in these studies, and illustrates the underlying signaling pathways. The data reveal a complex and often contradictory role for this compound, with its effects being highly dependent on the specific brain region, the LTP induction protocol employed, and the developmental stage of the tissue.
Quantitative Effects of this compound on LTP Induction
The impact of this compound on LTP induction is highly variable across different experimental paradigms. The following tables summarize the quantitative findings from key studies, highlighting the diverse outcomes.
Table 1: this compound Effects on NMDAR-Dependent LTP in the Hippocampal CA1 Region
| Concentration (µM) | LTP Induction Protocol | Animal Model | Key Finding | Reference |
| 500 | Tetanic stimulation (100 Hz, 1 s) | Rat | No block of LTP induction. | [1] |
| 500 | Theta-burst stimulation | Rat | No block of LTP induction. | [1] |
| 250 | High-frequency stimulation (HFS) | Rat | Blocked LTP induction. | [2] |
| Not Specified | Tetanic stimulation | Rat | Early reports indicated a block of LTP. | [3] |
| Not Specified | Tetanic stimulation | Rat | More recent studies show LTP is readily induced in the presence of MCPG. | [3] |
Table 2: this compound Effects on Different Forms of LTP
| Brain Region | LTP Type | This compound Effect | Concentration (µM) | Reference |
| Hippocampal CA1 | NMDA receptor-independent LTP | Prevented LTP induction | Not Specified | [4] |
| Visual Cortex | NMDA receptor-dependent LTP | No significant effect on induction | 250 - 1000 | [3][5] |
| Dentate Gyrus | Tetanus-induced LTP | Inhibited LTP in a concentration-dependent manner | 20 mM/5 µl (icv) | [6] |
| Spinal Cord | High-frequency stimulation-induced LTD | Did not interfere with LTD induction | 500 | [7] |
Experimental Protocols
The variability in the observed effects of this compound can be largely attributed to differences in experimental methodologies. Below are detailed protocols for key experiments cited.
Hippocampal Slice Preparation and Electrophysiology
-
Animal Model: Typically, young adult male Wistar or Sprague-Dawley rats are used.
-
Slice Preparation:
-
Animals are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). The composition of ACSF is crucial and generally consists of (in mM): 124 NaCl, 3 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, and 10 glucose.
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface or submerged chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at a controlled temperature (e.g., 30-32°C).
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.
-
A stable baseline of synaptic transmission is established by delivering test pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.
-
-
LTP Induction:
-
High-Frequency Stimulation (HFS): A common protocol involves one or more trains of 100 Hz for 1 second.
-
Theta-Burst Stimulation (TBS): This protocol mimics endogenous hippocampal rhythms and typically consists of bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
-
-
Drug Application:
-
This compound is typically dissolved in a stock solution and then diluted to the final concentration in the ACSF.
-
The drug is bath-applied for a specified period before and sometimes during the LTP induction protocol.
-
Chemical LTP Induction Protocol
In some studies, LTP is induced chemically to bypass presynaptic activity.
-
After establishing a stable baseline, the slice is superfused with ACSF containing a cocktail of drugs.
-
A typical chemical LTP (cLTP) solution includes an NMDA receptor agonist like NMDA (e.g., 50 µM) and a co-agonist like glycine (B1666218) (e.g., 50 µM), with a reduced Mg2+ concentration (e.g., 0.1 mM) and elevated Ca2+ (e.g., 3.6 mM).[7]
-
The cell's membrane potential may be held at a depolarized level (e.g., -30 mV) during the chemical stimulation.[7]
-
The chemical stimulation is applied for a short duration (e.g., 5 minutes) before washing out and resuming recording.[7]
Signaling Pathways and Mechanisms of Action
The effects of this compound on LTP are mediated through its interaction with Group I and Group II metabotropic glutamate receptors, which are coupled to distinct intracellular signaling cascades.
Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These pathways are thought to play a role in some forms of synaptic plasticity.
Figure 1: Group I mGluR signaling pathway and the antagonistic action of this compound.
Group II mGluR Signaling and a Paradoxical Agonist Effect
Group II mGluRs (mGluR2 and mGluR3) are often located presynaptically and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This pathway generally serves to decrease neurotransmitter release.
Interestingly, some studies suggest that the LTP-blocking effect of (+)-MCPG (the active enantiomer in the racemic this compound mixture) may not be due to antagonism, but rather a weak agonist action at Group II mGluRs.[2][8] This would lead to a reduction in neurotransmitter release, thereby impairing the strong synaptic activation required for LTP induction.
Figure 2: Group II mGluR signaling and the proposed weak agonist effect of this compound.
Experimental Workflow for Investigating this compound Effects on LTP
The logical flow of a typical experiment to assess the impact of this compound on LTP is outlined below.
Figure 3: Standard experimental workflow for LTP studies involving this compound.
Conclusion and Future Directions
Future research should focus on utilizing more subtype-selective mGluR antagonists and agonists to dissect the individual contributions of each receptor to the complex process of LTP. Furthermore, investigating the potential agonist properties of compounds like this compound at different receptor subtypes is crucial for the accurate interpretation of experimental results. For drug development professionals, this body of research highlights the challenges in targeting the glutamatergic system and the need for a nuanced understanding of receptor pharmacology to develop effective therapeutics for cognitive disorders.
References
- 1. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor antagonist, (R,S)-alpha-methyl-4-carboxyphenyglycine, blocks two distinct forms of long-term potentiation in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of long-term potentiation in the dentate gyrus of freely moving rats by the metabotropic glutamate receptor antagonist MCPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Neuronal Excitability with (S)-MCPG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a widely utilized pharmacological tool in neuroscience research. We will delve into its mechanism of action, its effects on neuronal excitability and synaptic plasticity, and provide detailed experimental protocols for its application. This document is intended to serve as a core resource for professionals investigating the roles of metabotropic glutamate (B1630785) receptors in the central nervous system.
Introduction to this compound
This compound is the biologically active enantiomer of (RS)-MCPG and functions as a non-selective, competitive antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1] These G-protein-coupled receptors (GPCRs) are distinct from the ionotropic glutamate receptors (iGluRs) that form ion channels.[2][3] Instead, mGluRs modulate neuronal excitability and synaptic transmission over a slower time course through various second-messenger signaling pathways.[1][2] Due to its broad-spectrum antagonism, this compound has been instrumental in initial studies to determine the general involvement of mGluRs in physiological processes like long-term potentiation (LTP) and long-term depression (LTD).[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Name | (S)-α-Methyl-4-carboxyphenylglycine | [1] |
| Molecular Weight | 209.2 g/mol | |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Receptor Target | Group I and Group II mGluRs | [1] |
| Action | Orthosteric Antagonist | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competing with the endogenous ligand, glutamate, at the orthosteric binding site on Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[1] The activation of these two groups of mGluRs triggers distinct intracellular signaling cascades.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and couple to Gαq/11 G-proteins.[1][2][6] Activation of the G-protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][6][7] IP₃ mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][6][7] This cascade ultimately modulates the activity of various ion channels, leading to increased neuronal excitability and depolarization.[1][6]
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are often found on presynaptic terminals. They couple to Gαi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] This reduction in cAMP generally leads to the inhibition of neurotransmitter release, thereby decreasing neuronal excitability.
By blocking these receptors, this compound can prevent both the postsynaptic excitatory effects mediated by Group I mGluRs and the presynaptic inhibitory effects of Group II mGluRs.
Caption: this compound blocks Group I and II mGluRs, inhibiting their signaling cascades.
Effects on Neuronal Excitability and Synaptic Transmission
This compound's impact on neuronal excitability is complex due to its dual antagonism. Its most studied effects are on synaptic plasticity and spike frequency adaptation.
Activation of postsynaptic Group I mGluRs can increase neuronal excitability by modulating K⁺ conductances, which reduces the afterhyperpolarization following action potentials and decreases spike adaptation.[4] Studies in visual cortex neurons have shown that while this compound can block the effects of the synthetic agonist ACPD, it surprisingly fails to block the reduction in spike adaptation caused by glutamate, the natural ligand.[4][5] Interestingly, in some cases, this compound alone can increase excitability by increasing the number of spikes fired during a depolarizing pulse, an effect potentially attributable to the blockade of presynaptic Group II/III autoreceptors that normally inhibit glutamate release.[4]
Table 2: Quantitative Effects of this compound on Spike Adaptation in Layer III Visual Cortex Neurons
| Condition | Baseline Spikes (per pulse) | Spikes After Treatment | N | P-value |
| This compound (1 mM) alone | 1.2 ± 0.1 | 5.3 ± 1.0 | 4 | < 0.05 |
| ACPD (30 µM) | 1.2 ± 0.1 | 11.3 ± 2.8 | 4 | N/A |
| ACPD (30 µM) + this compound (1 mM) | 1.2 ± 0.1 | 5.3 ± 2.7 | 4 | < 0.05 (vs. ACPD alone) |
| Glutamate (0.5 mM) | 1.5 ± 0.3 | 9.2 ± 1.1 | 7 | N/A |
| Glutamate (0.5 mM) + this compound (1 mM) | 1.5 ± 0.3 | No significant attenuation | 7 | N/A |
| Data summarized from a study in rat visual cortex slices.[4] |
This compound has been widely used to investigate the role of mGluRs in long-term potentiation (LTP) and long-term depression (LTD). Early reports indicated that this compound could block tetanus-induced LTP in the CA1 region of the hippocampus.[4] However, results have been highly variable across different brain regions and experimental paradigms. For instance, in the visual cortex, this compound fails to block NMDA receptor-dependent forms of LTP and LTD.[4][5] This highlights a critical caveat: the efficacy of this compound as an antagonist can be highly dependent on the specific mGluR subtypes present and their coupling to downstream effectors in a given circuit.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of neuronal excitability by Group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of neuronal excitability by Group I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Phenylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylglycine and its derivatives represent a versatile class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry. Their unique structural features, particularly the direct attachment of an aromatic ring to the α-carbon, confer distinct conformational properties that are pivotal for their biological activities.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and development of phenylglycine derivatives, with a focus on their therapeutic applications as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), anticonvulsants, peroxisome proliferator-activated receptor γ (PPARγ) modulators, and antifungal agents.
Phenylglycine Derivatives as Modulators of Metabotropic Glutamate Receptors
Phenylglycine derivatives have been instrumental as pharmacological tools for investigating the physiological roles of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability.[2][3] These derivatives have been pivotal in elucidating the function of different mGluR subtypes and have shown therapeutic potential in a range of neurological and psychiatric disorders.[4]
Structure-Activity Relationships
The pharmacological activity of phenylglycine derivatives at mGluRs is highly dependent on the nature and position of substituents on the phenyl ring and the α-carbon.[5]
-
Group I mGluR Antagonists: Phenylglycine derivatives with a carboxyl group on the phenyl ring, such as (S)-4-carboxyphenylglycine (4-CPG) and (+)-α-methyl-4-carboxyphenylglycine (M4CPG), have been identified as competitive antagonists of group I mGluRs (mGluR1 and mGluR5).[5][6][7] α-methylation or α-ethylation of carboxyphenylglycine derivatives can convert agonist activity at mGluR2 to antagonist activity at both mGluR1 and mGluR2.[5]
-
Group II and III mGluR Antagonists: Other derivatives, such as (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG), have shown potent antagonist activity at group II (mGluR2/3) and group III (mGluR4/6/7/8) receptors.[5][6]
Signaling Pathways
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Phenylglycine antagonists block these downstream signaling events.
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Phenylglycine antagonists at these receptors prevent the inhibition of adenylyl cyclase.
Quantitative Data for mGluR Modulators
The following table summarizes the activity of selected phenylglycine derivatives at different mGluR subtypes.
| Compound | Target | Assay | Activity | Value | Reference |
| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluRs | Phosphoinositide Hydrolysis | KB | 0.184 ± 0.04 mM | [8] |
| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | mGluRs | Phosphoinositide Hydrolysis | KB | 0.367 ± 0.2 mM | [8] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluRs coupled to adenylyl cyclase (vs. L-AP4) | cAMP Accumulation | IC50 | ~1 µM | [5][6] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluRs coupled to adenylyl cyclase (vs. L-CCG-1) | cAMP Accumulation | IC50 | ~0.4 µM | [5][6] |
| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | Phosphoinositide Hydrolysis | IC50 | 65 ± 5 µM | |
| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR1α | Phosphoinositide Hydrolysis | IC50 | 155 ± 38 µM | |
| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR2 | cAMP Accumulation | IC50 | 577 ± 74 µM | |
| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR2 | cAMP Accumulation | IC50 | 340 ± 59 µM | |
| (RS)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | cAMP Accumulation | EC50 | 48 ± 5 µM | |
| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | cAMP Accumulation | EC50 | 97 ± 12 µM |
Phenylglycine Derivatives as Anticonvulsants
Recent research has explored the potential of phenylglycine derivatives as novel anticonvulsant agents. Hybrid molecules incorporating a phenylglycine scaffold have shown potent and broad-spectrum activity in various animal models of seizures.
Quantitative Data for Anticonvulsant Activity
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Compound 53 | Mouse | Maximal Electroshock (MES) | 89.7 | [9] |
| 6 Hz (32 mA) | 29.9 | [9] | ||
| 6 Hz (44 mA) | 68.0 | [9] | ||
| Compound 60 | Mouse | Maximal Electroshock (MES) | 73.6 | [9] |
| 6 Hz (32 mA) | 24.6 | [9] | ||
| 6 Hz (44 mA) | 56.3 | [9] | ||
| Compound 30 | Mouse | Maximal Electroshock (MES) | 45.6 | [10] |
| 6 Hz (32 mA) | 39.5 | [10] |
Phenylglycine Derivatives as PPARγ Modulators
Phenylglycine derivatives have also been investigated as potential modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. Activation of PPARγ can enhance insulin (B600854) sensitivity, making it a target for anti-diabetic drugs.
Quantitative Data for PPARγ Activation
| Compound | Assay | Activity | Value | Reference |
| M5 | PPRE Activated Activity | Relative Activity | 105.04% at 10 µg/mL (vs. pioglitazone) | [11] |
| TM4h | PPRE Activated Activity | Relative Activity | 120.42% at 10 µg/mL (vs. pioglitazone) | [11] |
Phenylglycine Derivatives as Antifungal Agents
A series of novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated promising antifungal activity against various plant pathogenic fungi.
Quantitative Data for Antifungal Activity
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| G19 | Thanatephorus cucumeris | 32.4 | [12] |
| I3 | Nigrospora oryzae | 25.1 | [8] |
| III11 | Nigrospora oryzae | 17.3 | [8] |
| III5 | Sclerotinia sclerotiorum | 21.3 | [8] |
| III15 | Sclerotinia sclerotiorum | 25.2 | [8] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Synthesis of Phenylglycine Derivatives
A general method for the synthesis of phenylglycine derivatives involves the Strecker synthesis or modifications thereof. For example, the synthesis of N-substituted phenylglycine can be achieved by the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then hydro-reduced.
Detailed Protocol for the Synthesis of dl-α-Aminophenylacetic Acid (dl-Phenylglycine):
This method involves the hydrolysis of α-aminophenylacetonitrile.
-
Hydrolysis: α-Aminophenylacetonitrile is hydrolyzed using dilute hydrochloric acid. This step should be performed under a fume hood as hydrocyanic acid may be liberated.
-
Maintaining Volume: The volume of the solution should be maintained by the frequent addition of water to prevent the precipitation of the hydrochloride salt of dl-phenylglycine.
-
Neutralization and Precipitation: After hydrolysis, the solution is neutralized with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 7. The crude, hydrated dl-phenylglycine precipitates out of the solution.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Phosphoinositide (PI) Hydrolysis Assay
This assay is used to determine the activity of compounds on Gq-coupled receptors, such as group I mGluRs.
-
Cell Preparation and Labeling: Neonatal rat cortical slices or cells expressing the target receptor are pre-labeled with [³H]-myo-inositol.
-
Incubation: The labeled cells are washed and incubated with the test compound (potential antagonist) for a defined period.
-
Agonist Stimulation: A known agonist for the receptor, such as (1S,3R)-ACPD, is added to stimulate PI hydrolysis.
-
Termination and Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The accumulated [³H]-inositol monophosphate ([³H]-IP1) is separated by ion-exchange chromatography and quantified using liquid scintillation counting.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to measure the activity of compounds on Gi/o- or Gs-coupled receptors. For Gi/o-coupled receptors like group II and III mGluRs, a decrease in cAMP levels is measured.
-
Cell Preparation: Adult rat cortical slices or cells expressing the target receptor are prepared.
-
Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP accumulation.
-
Incubation with Test Compound: The cells are incubated with the test compound (potential antagonist) and a known agonist (e.g., L-CCG-1 or L-AP4).
-
Lysis and Detection: The cells are lysed, and the amount of cAMP is measured. This is often done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[1][9][11][13][14] A decrease in the FRET signal indicates an increase in cellular cAMP, and vice versa.
Antifungal Activity Screening
The in vitro antifungal activity of phenylglycine derivatives can be evaluated using the mycelium growth rate method.[8]
-
Preparation of Media: Potato dextrose agar (B569324) (PDA) medium containing the test compound at a specific concentration is prepared.
-
Inoculation: A mycelial disc of the test fungus is placed in the center of the PDA plate.
-
Incubation: The plates are incubated at an appropriate temperature until the mycelial growth in the control group reaches a certain diameter.
-
Measurement: The diameter of the mycelial colony in the treated plates is measured, and the percentage of inhibition is calculated relative to the control.
-
EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used, and the data are analyzed using probit analysis.[8]
PPARγ Activation Assay
The activation of PPARγ by phenylglycine derivatives can be assessed using a reporter gene assay.
-
Cell Transfection: Cells (e.g., HepG2) are co-transfected with plasmids encoding the PPARγ receptor, a peroxisome proliferator response element (PPRE)-driven luciferase reporter gene, and a control plasmid for normalization.[15]
-
Treatment: The transfected cells are treated with different concentrations of the test compounds. A known PPARγ agonist, such as rosiglitazone, is used as a positive control.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control, and the fold activation is calculated.
Conclusion
Phenylglycine derivatives have proven to be a rich source of biologically active compounds with diverse therapeutic potential. Their development as selective mGluR modulators has significantly advanced our understanding of glutamatergic neurotransmission. Furthermore, ongoing research into their anticonvulsant, antidiabetic, and antifungal properties highlights the broad applicability of this chemical scaffold in drug discovery. The detailed methodologies and structure-activity relationship data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of this promising class of molecules.
References
- 1. cAMP accumulation and β-arrestin translocation assays [bio-protocol.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.umt.edu [scholarworks.umt.edu]
- 5. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. revvity.com [revvity.com]
- 10. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular and Molecular Effects of (S)-MCPG
Introduction
(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a phenylglycine derivative that serves as a cornerstone pharmacological tool in the field of neuroscience.[1] It is the active enantiomer of the racemic mixture (RS)-MCPG.[2][3] this compound functions as a competitive and non-selective antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[2][4] Its ability to block these receptors has made it instrumental in elucidating the physiological roles of mGluRs in synaptic transmission, neuronal excitability, and synaptic plasticity.[1][5] This document provides a comprehensive overview of the cellular and molecular effects of this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects by competitively binding to the orthosteric ligand-binding site on Group I and Group II mGluRs.[6][7] This binding site, located in the large extracellular N-terminal domain of the receptor, is where the endogenous agonist glutamate normally binds. By occupying this site, this compound prevents glutamate from binding and activating the receptor. This antagonism is surmountable, meaning it can be overcome by increasing the concentration of the agonist (e.g., glutamate).[6]
Structurally, the binding of an antagonist like this compound is understood to stabilize the receptor in a "resting" or open conformation, preventing the conformational change necessary for G-protein coupling and subsequent intracellular signaling.[6]
Cellular and Molecular Effects
The primary effect of this compound is the blockade of intracellular signaling cascades initiated by the activation of Group I and Group II mGluRs.
Inhibition of Group I mGluR Signaling
Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to Gαq/11 G-proteins.[7] Their activation triggers the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[6] DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation.[6]
Inhibition of Group II mGluR Signaling
Group II mGluRs, encompassing mGluR2 and mGluR3, are coupled to Gαi/o G-proteins.[7] When activated by glutamate, these receptors inhibit the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and consequently reduces the activity of cAMP-dependent Protein Kinase A (PKA). This compound antagonizes this inhibitory pathway, thereby preventing the glutamate-induced decrease in cAMP levels.
Effects on Synaptic Plasticity
This compound has been widely employed to investigate the role of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity.[1][8] However, the results have been variable. Studies have shown that MCPG can block certain forms of mGluR-dependent plasticity.[9] Conversely, other research, particularly in the visual cortex, has found that MCPG fails to block NMDA receptor-dependent LTP and LTD.[8][10] This discrepancy appears to stem from its differential efficacy against the endogenous ligand glutamate versus synthetic agonists like (1S,3R)-ACPD.[10][11] While MCPG effectively antagonizes ACPD-induced effects, it is significantly less potent at blocking glutamate-stimulated phosphoinositide turnover in some cortical preparations.[8][11]
Quantitative Data Summary
The antagonist activity of this compound and its racemate has been quantified in various preparations. The table below summarizes key findings.
| Compound | Preparation | Agonist | Assay | Antagonist Value (KB) | Reference |
| (+)-MCPG | Neonatal Rat Cerebral Cortex Slices | (1S,3R)-ACPD | Phosphoinositide (PI) Hydrolysis | 184 ± 40 µM | [12] |
| (RS)-E4CPG | Neonatal Rat Cerebral Cortex Slices | (1S,3R)-ACPD | Phosphoinositide (PI) Hydrolysis | 367 ± 200 µM | [12] |
Note: (+)-MCPG is the (S)-enantiomer. KB is the equilibrium dissociation constant for an antagonist.
Detailed Experimental Protocols
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs) following the stimulation of Gq-coupled receptors.
Methodology:
-
Tissue Preparation: Cerebral cortices from 6-8 day old Wistar rats are dissected in ice-cold Krebs bicarbonate medium. The tissue is cross-chopped into 300 µm x 300 µm slices and allowed to equilibrate for 45 minutes at room temperature with buffer changes.[12]
-
Radiolabeling: Slices are incubated for 2 hours at room temperature in Krebs buffer containing 5 µCi/ml of D-myo-[³H]-inositol to label the membrane phosphoinositide pool.[12]
-
Washing: After labeling, slices are washed 5 times in 20 ml of fresh medium to remove excess radiolabel.[12]
-
Antagonist Pre-incubation: Slices are pre-incubated for 15-30 minutes in the presence of this compound at the desired concentration. A control group is incubated with vehicle.
-
Agonist Stimulation: The reaction is initiated by adding an mGluR agonist (e.g., 1S,3R-ACPD). The incubation proceeds for a defined period (e.g., 30-60 minutes).
-
Termination and Lysis: The reaction is stopped by adding a solution of chloroform/methanol/HCl. The phases are separated by centrifugation.
-
IP Separation: The aqueous phase, containing the [³H]-inositol phosphates, is collected. The different IP species ([³H]-IP₁, [³H]-IP₂, [³H]-IP₃) are separated using anion-exchange chromatography (e.g., with Dowex-1 columns).[12]
-
Quantification: The radioactivity in the eluted fractions is measured using liquid scintillation counting. Antagonist effect is determined by comparing IP accumulation in this compound-treated samples to control samples.
Brain Slice Electrophysiology for Synaptic Plasticity
This protocol outlines the general steps to assess the effect of this compound on LTP or LTD in brain slices (e.g., hippocampus or cortex).
Methodology:
-
Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Cut 300-400 µm thick slices using a vibratome and transfer them to a holding chamber with oxygenated aCSF to recover for at least 1 hour.
-
Recording Setup: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at a physiological temperature (30-32°C).
-
Electrode Placement: Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode (glass micropipette filled with aCSF for field potentials, or an internal solution for whole-cell patch-clamp) in the target area (e.g., stratum radiatum of CA1).
-
Baseline Recording: Elicit baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes to ensure a stable response.
-
Drug Application: Switch the perfusion to aCSF containing this compound (e.g., 500 µM - 1 mM) and continue baseline recording for another 15-20 minutes to observe any direct effects of the drug on basal transmission.
-
Plasticity Induction: Apply an induction protocol. For LTP, this is typically a high-frequency stimulation (HFS) or theta-burst stimulation (TBS).[9] For LTD, a prolonged low-frequency stimulation (LFS) is used.
-
Post-Induction Recording: Continue recording synaptic responses at the baseline frequency for at least 60 minutes to determine if LTP or LTD has been induced and whether this compound blocked this induction.
Conclusion
This compound is a non-selective Group I/II metabotropic glutamate receptor antagonist that acts competitively at the glutamate binding site.[2][4] It has been a vital pharmacological agent for probing the roles of these receptors in a multitude of neuronal functions. Its primary cellular effect is the inhibition of Gq- and Gi/o-coupled signaling pathways, which impacts intracellular calcium levels, cAMP production, and synaptic plasticity.[6][7] While its efficacy can vary depending on the specific mGluR subtype, brain region, and the agonist used, this compound remains an important, albeit sometimes limited, tool for dissecting the complex contributions of metabotropic glutamate receptors to brain function and disease.
References
- 1. (RS)-MCPG - Wikipedia [en.wikipedia.org]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | mGluR-Dependent Synaptic Plasticity in Drug-Seeking [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex | Journal of Neuroscience [jneurosci.org]
- 9. (RS)-MCPG | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 10. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to (S)-MCPG for Studying Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a key pharmacological tool used in neuroscience research. We will delve into its mechanism of action, applications in various neurological disorder models, and detailed experimental protocols.
Introduction to this compound
This compound is the biologically active enantiomer of the racemic mixture (RS)-MCPG.[1][2] It functions as a competitive, non-selective orthosteric antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[1][3][4] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors.[5][6] mGluRs, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability.[5] Their widespread distribution throughout the CNS makes them critical targets for understanding and potentially treating a variety of neurological and psychiatric disorders.[5][7] this compound's ability to block a subset of these receptors allows researchers to dissect their specific roles in both normal physiological processes and pathological states.
Mechanism of Action
Metabotropic glutamate receptors are classified into three groups based on sequence homology, pharmacology, and their associated intracellular signaling pathways.[6][8] this compound specifically targets Group I and Group II mGluRs.[1]
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 G-proteins.[5][9] Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][9] This cascade modulates a variety of neuronal functions, including synaptic plasticity.
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are primarily found on presynaptic terminals and are coupled to Gαi/o G-proteins.[5] Their activation inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently modulates the activity of protein kinase A (PKA) and downstream targets, often leading to a decrease in neurotransmitter release.[5]
As an orthosteric antagonist, this compound competes directly with glutamate for the binding site on these receptors, thereby preventing their activation and inhibiting the downstream signaling cascades.[5]
References
- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 8. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
Methodological & Application
Application Notes and Protocols for (S)-MCPG in Hippocampal Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely utilized pharmacological agent in neuroscience research, particularly in the field of synaptic plasticity. It is recognized as a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a broad spectrum of activity against Group I and Group II mGluRs. These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. In hippocampal slice preparations, an ex vivo model that preserves the intricate neuronal circuitry of the hippocampus, this compound is a valuable tool for dissecting the roles of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.
This document provides detailed application notes and protocols for the use of this compound in hippocampal slice electrophysiology experiments. It includes summaries of its effects on synaptic plasticity, detailed experimental procedures, and diagrams of the relevant signaling pathways.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1] By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by glutamate.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are predominantly found on presynaptic terminals and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of ion channels, ultimately reducing neurotransmitter release.
Interestingly, some studies have reported conflicting effects of MCPG on synaptic plasticity. One study suggests that (+)-MCPG blocks the induction of LTP in the CA1 region of the hippocampus not by antagonizing Group I/II mGluRs, but through an agonist action at a Group II mGluR.[2] This highlights the complexity of mGluR pharmacology and the importance of careful interpretation of experimental results.
Data Presentation
The effects of MCPG on hippocampal LTP and LTD have been a subject of extensive research, with some studies reporting a blockade of these forms of plasticity and others finding no effect. This discrepancy may arise from differences in experimental conditions, such as the specific enantiomer used (this compound, (+)-MCPG, or the racemic mixture (RS)-MCPG), its concentration, and the LTP/LTD induction protocol. The following tables summarize quantitative data from key studies.
| Parameter | Control | (+)-MCPG (250 µM) | Reference |
| Mean Normalized fEPSP Slope (40 min post-HFS) | 1.77 ± 0.32 | 1.13 ± 0.09 | [2] |
Table 1: Effect of (+)-MCPG on High-Frequency Stimulation (HFS)-Induced LTP in Rat Hippocampal CA1 Region. This table shows that (+)-MCPG significantly blocked the induction of LTP.
| Parameter | Control (LFS) | (RS)-MCPG (concentration not specified) + LFS | Reference |
| fEPSP Value (% of baseline at 120 min post-LFS) | 76 ± 3% | 92 ± 8% | [3][4] |
Table 2: Effect of (RS)-MCPG on Low-Frequency Stimulation (LFS)-Induced LTD in Freely Moving Rats. This table indicates that (RS)-MCPG inhibited the maintenance of LTD.
| Agonist | Agonist Alone (fEPSP Depression) | (RS)-MCPG (500 µM) + Agonist | Reference |
| (1S,3R)-ACPD (100 µM) | Depression of EPSC amplitude | Blocked the effect of (1S,3R)-ACPD | [5] |
| ACPD (10 µM) | Reversible attenuation of synaptic transmission | Significantly reduced ACPD-induced depression | [6] |
Table 3: Antagonism of mGluR Agonist Effects by (RS)-MCPG in the Hippocampus. This table demonstrates the ability of (RS)-MCPG to block the effects of the mGluR agonist ACPD.
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guillotine or large scissors for decapitation
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Incubation chamber
Solutions:
| Component | Cutting Solution (mM) | aCSF (mM) |
| Sucrose | 210 | - |
| NaCl | - | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 26 | 26 |
| MgSO4 | 4 | 1.3 |
| CaCl2 | 0.5 | 2.5 |
| D-Glucose | 10 | 10 |
Procedure:
-
Prepare the cutting solution and aCSF in advance and saturate them with carbogen gas for at least 30 minutes before use. Keep the cutting solution on ice.
-
Anesthetize the animal according to approved institutional protocols.
-
Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus from one or both hemispheres.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 350-400 µm thick) in the ice-cold cutting solution.
-
Carefully transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before commencing recordings.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol outlines the procedure for recording fEPSPs from the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices in a recording chamber continuously perfused with carbogenated aCSF (2-3 mL/min) at 30-32°C.
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).
-
Position the recording electrode in the stratum radiatum of the CA1 region to record the fEPSP.
-
Deliver baseline test pulses (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes before any experimental manipulation.
This compound Application Protocol for LTP/LTD Experiments
This protocol describes the application of this compound to investigate its effect on LTP or LTD.
Materials:
-
Stock solution of this compound (e.g., 50 mM in 1 M NaOH, stored at -20°C)
-
aCSF
Procedure:
-
Baseline Recording: Record a stable baseline of fEPSPs for 20-30 minutes as described above.
-
This compound Application:
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. A common working concentration is 500 µM.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the slice to perfuse with the this compound solution for at least 20-30 minutes before inducing LTP or LTD to ensure adequate equilibration of the drug in the tissue.
-
-
LTP/LTD Induction:
-
For LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
For LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD in the presence of this compound.
-
-
Washout (Optional): To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF and continue recording.
Mandatory Visualization
Signaling Pathways
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Frequency-dependent depression of excitatory synaptic transmission is independent of activation of MCPG-sensitive presynaptic metabotropic glutamate receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (S)-MCPG Stock Solutions for In Vitro Research
Application Note & Protocol
Introduction
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely used pharmacological tool in neuroscience research. It functions as a competitive antagonist for metabotropic glutamate (B1630785) receptors (mGluRs), with notable activity at Group I and Group II mGluRs.[1][2] This broad-spectrum antagonism allows researchers to investigate the roles of these receptors in various physiological and pathological processes, including synaptic plasticity, spatial learning, and neurological disorders.[1][3] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties and Solubility
This compound is the active enantiomer of the racemic mixture (RS)-MCPG.[1] It is a crystalline solid with a molecular weight of approximately 209.2 g/mol .[3] The purity of commercially available this compound is typically ≥98%, as determined by HPLC.
The solubility of this compound is a critical factor in the preparation of stock solutions. It is poorly soluble in water alone but displays enhanced solubility in alkaline solutions and some organic solvents. The table below summarizes the solubility data from various suppliers.
Data Presentation: this compound Solubility and Stock Solution Parameters
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| 1.1 eq. NaOH | 20.92 | 100 | --- |
| 1 eq. NaOH | Not specified | 100 | Soluble |
| H₂O (pH adjusted to 13 with NaOH) | 80 | 382.41 | Sonication is recommended[3] |
| DMSO | 5 | 23.90 | Sonication is recommended[3] |
| DMSO | 4 | 19.12 | Ultrasonic warming and heating to 60°C may be required[4] |
| DMSO | Soluble | Not specified | ---[2] |
Note: The molecular weight of this compound is 209.2 g/mol . Batch-specific molecular weights may vary due to hydration and should be confirmed from the product's Certificate of Analysis for precise calculations.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in NaOH
This protocol describes the preparation of a 100 mM this compound stock solution using 1.1 equivalents of Sodium Hydroxide (NaOH), a common method for achieving high concentration stocks.
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 1 M)
-
Nuclease-free water
-
Calibrated pH meter
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Required Masses:
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Calculate the mass of this compound required:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of 100 mM solution: Mass = 0.1 mol/L x 0.001 L x 209.2 g/mol = 0.02092 g (20.92 mg)
-
-
-
Prepare NaOH Solution:
-
Prepare a fresh solution of 1.1 M NaOH if starting from pellets, or dilute a higher concentration stock. The use of 1.1 equivalents of NaOH is recommended.
-
-
Dissolve this compound:
-
Accurately weigh the calculated mass of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of 1.1 eq. NaOH solution to the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
pH Adjustment (Optional but Recommended):
-
While not always necessary for initial solubilization in strong base, for some applications, adjusting the pH of the final stock solution might be required. If so, use a calibrated pH meter and adjust with dilute HCl or NaOH as needed. Be aware that significant pH changes may affect the solubility.
-
-
Sterilization:
-
For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[1][5]
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[6] For shorter periods (up to 1 month), -20°C is acceptable.[6] Some sources suggest that solutions are unstable and should be prepared fresh.[1][5]
-
Experimental Workflow
References
Application Notes and Protocols for (S)-MCPG in Live-Cell Calcium Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-MCPG is a potent and widely used antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). As the active isomer of (RS)-MCPG, it competitively blocks group I and group II mGluRs, making it an invaluable tool for dissecting the roles of these receptors in various physiological and pathological processes.[1][2][3] Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq G-protein, and their activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃), and the mobilization of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum.[4] By antagonizing these receptors, this compound effectively inhibits this signaling cascade, preventing the rise in intracellular calcium.
Live-cell calcium imaging is a powerful technique used to visualize and quantify changes in intracellular calcium concentrations in real-time.[5][6] When used in conjunction with this compound, this technique allows researchers to investigate the contribution of group I and II mGluRs to calcium signaling in response to specific stimuli. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in live-cell calcium imaging experiments.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[7][8] Activation of group I mGluRs by an agonist, such as glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG), triggers a conformational change in the receptor, leading to the activation of Gq protein. This, in turn, activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ then binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This compound prevents this cascade by blocking the initial agonist binding, thereby inhibiting the downstream mobilization of intracellular calcium.[4][9][10]
Data Presentation
The following table summarizes the key properties and effective concentrations of this compound as reported in the literature. This information is crucial for designing and interpreting live-cell calcium imaging experiments.
| Parameter | Value | Reference |
| Molecular Weight | 209.2 g/mol | [1][8] |
| Receptor Specificity | Non-selective Group I/II mGluR antagonist | [1][8] |
| Mechanism of Action | Competitive antagonist | [8][11] |
| Solubility | Soluble to 100 mM in 1.1 eq. NaOH. Soluble in DMSO (5 mg/mL) and H₂O (80 mg/mL with pH adjustment). | [1][12] |
| Storage | Store at room temperature or +4°C under desiccating conditions. Prepare fresh solutions as they are unstable. | [1][2][8] |
| Effective Concentration Range | 100 µM - 1 mM | [7][13] |
| Reported IC₅₀/Kₛ | Kₛ against ACPD-stimulated PI turnover: ~123 µM (mGluR1), ~153 µM (mGluR5). Less potent against glutamate-stimulated PI turnover. | [13] |
| Observed Effect in Calcium Imaging | Attenuates or blocks agonist-induced increases in intracellular calcium. | [9] |
Experimental Protocols
This section provides a detailed protocol for a typical live-cell calcium imaging experiment to investigate the antagonistic effect of this compound on agonist-induced calcium mobilization.
Materials and Reagents
-
Cell Line: A cell line endogenously or exogenously expressing a group I mGluR (e.g., HEK293 cells transfected with mGluR1 or mGluR5, or primary neuronal cultures).
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or a genetically encoded calcium indicator (GECI) like GCaMP.[5][14]
-
This compound: (Tocris, Abcam, R&D Systems, etc.)
-
mGluR Agonist: (S)-3,5-DHPG or Quisqualate.
-
Cell Culture Medium: DMEM, Neurobasal, or other appropriate medium.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution.
-
Probenecid (optional, to prevent dye extrusion)
-
Dimethyl Sulfoxide (DMSO)
-
NaOH (for dissolving this compound if necessary)
-
Microscope: An inverted fluorescence microscope equipped with a camera, appropriate filter sets for the chosen calcium indicator, and an environmental chamber to maintain temperature and CO₂.
Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound, Group I / II mGlu antagonist (CAS 146669-29-6) | Abcam [abcam.com]
- 9. Two Intracellular Pathways Mediate Metabotropic Glutamate Receptor-Induced Ca2+ Mobilization in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of intracellular calcium mobilization and GABAergic currents through subtype-specific metabotropic glutamate receptors in neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mightexbio.com [mightexbio.com]
Application Notes and Protocols for (S)-MCPG Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), demonstrating non-selective activity at both Group I and Group II mGluRs.[1] These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Due to its role in modulating glutamatergic signaling, this compound is a valuable pharmacological tool for investigating the involvement of mGluR pathways in various physiological and pathological processes, particularly in the context of learning, memory, and anxiety. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo behavioral studies in rodents, along with summaries of reported dosages and effects.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of glutamate to Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.
-
Group I mGluRs are typically located postsynaptically and are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II mGluRs are often found on presynaptic terminals and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.
By antagonizing these receptors, this compound can inhibit these signaling pathways, thereby allowing researchers to probe their roles in various behaviors.
Signaling Pathways of Group I and Group II mGluRs
Caption: Signaling pathways of Group I and Group II mGluRs and the antagonistic action of this compound.
Data Presentation: this compound in Rodent Behavioral Studies
The following tables summarize quantitative data from studies utilizing this compound in various behavioral paradigms.
Table 1: Intracerebroventricular (i.c.v.) Administration of this compound
| Species/Strain | Behavioral Test | Dose | Injection Volume | Timing of Administration | Observed Effect | Reference |
| Rat (Wistar) | Spatial Alternation (Y-maze) | 0.0208 mg | Not specified | Pre-training | Impaired retention | [2] |
| Rat | Morris Water Maze | 20.8 µg | 5 µL | 5 minutes before each daily session | Impaired performance and memory retention | [3] |
| Rat | Morris Water Maze | 2.1 µg | 5 µL | 5 minutes before each daily session | No significant effect | [3] |
| Rat | Contextual Fear Conditioning | 20.8 µg | 5 µL | Before testing | No interference with conditioned freezing | [3] |
| Rat | Spatial Alternation | 200 mM in 5 µL | 5 µL | 30 minutes pre-training | Complete amnesia | [4] |
| Rat | Spatial Alternation | 20 mM in 5 µL | 5 µL | 30 minutes pre-training | No effect on learning and memory | [4] |
Table 2: Intraperitoneal (i.p.) Administration of Related Compounds (for reference)
Note: Data for i.p. administration of this compound in behavioral studies is limited. The following provides examples for a related compound to illustrate potential dosage ranges.
| Species/Strain | Compound | Behavioral Test | Dose | Timing of Administration | Observed Effect | Reference |
| Mouse (Swiss albino) | Monosodium Glutamate (MSG) | Open Field Test | 0.5, 1.0, 1.5 mg/kg | Immediately before testing | Reduced locomotor and rearing activities | [5] |
| Mouse (Swiss albino) | Monosodium Glutamate (MSG) | Social Interaction Test | 40, 60, 80 mg/kg/day | Daily for 3 months | Anxiogenic effects | [6] |
Experimental Workflow
Caption: General experimental workflow for in vivo behavioral studies with this compound.
Experimental Protocols
Protocol 1: this compound Solution Preparation
This compound has limited solubility in aqueous solutions at neutral pH. Preparation in a basic solution is required.
Materials:
-
This compound powder
-
1.1 M Sodium Hydroxide (NaOH) solution
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an equimolar amount of 1.1 M NaOH to the powder.[1] For example, for 209.2 mg of this compound (1 mmol), add approximately 0.91 mL of 1.1 M NaOH.
-
Vortex the solution until the this compound is completely dissolved.
-
Dilute the solution to the desired final concentration with sterile saline or aCSF.
-
Adjust the pH of the final solution to 7.2-7.4 using sterile HCl or NaOH as needed.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
It is recommended to prepare fresh solutions on the day of the experiment as they can be unstable.[7]
Protocol 2: Intracerebroventricular (i.c.v.) Administration
This protocol involves stereotaxic surgery to implant a guide cannula into the lateral ventricle of the rodent brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
This compound solution (prepared as in Protocol 1)
-
Microinjection pump and syringe
Procedure:
Part A: Cannula Implantation Surgery
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Shave the scalp and sterilize the surgical area.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm from bregma), drill a small hole through the skull.[8]
-
Slowly lower the guide cannula to the appropriate depth (e.g., for rats: DV -3.5 to -4.0 mm from the skull surface).[9]
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Suture the incision and insert a dummy cannula to maintain patency.
-
Provide post-operative care, including analgesia, and allow the animal to recover for at least one week.
Part B: this compound Injection
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injector cannula, which is connected to a microinjection pump.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increasing intracranial pressure.[9] Typical injection volumes are 1-5 µL for rats.[9]
-
After infusion, leave the injector in place for an additional minute to allow for diffusion.[9]
-
Withdraw the injector and replace the dummy cannula.
-
Perform behavioral testing at the desired time point post-injection.
Protocol 3: Intraperitoneal (i.p.) Administration
This is a less invasive method for systemic administration.
Materials:
-
This compound solution (prepared as in Protocol 1, using sterile saline as the vehicle)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Gently restrain the rodent, exposing the abdomen. For mice, this can often be done with a one-handed grip.
-
Tilt the animal slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, being careful to avoid the midline and internal organs.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a blood vessel or organ).
-
Inject the this compound solution. Recommended injection volumes are up to 10 mL/kg for mice and rats.[10]
-
Withdraw the needle and return the animal to its cage.
-
Conduct behavioral testing after an appropriate absorption period (typically 15-30 minutes).
Protocol 4: Morris Water Maze (MWM) with this compound
This test assesses spatial learning and memory.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic paint or milk powder.[11]
-
An escape platform submerged 1-2 cm below the water surface.[11]
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer this compound or vehicle at the predetermined time before the first trial of each day (e.g., 5-30 minutes prior).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the pool wall at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform (maximum 60-90 seconds).
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record escape latency, path length, and swim speed using the tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
Protocol 5: Elevated Plus Maze (EPM) with this compound
This test assesses anxiety-like behavior.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
A video camera for recording.
Procedure:
-
Administer this compound or vehicle 15-30 minutes before testing.
-
Place the animal in the center of the maze, facing an open arm.[12]
-
Allow the animal to explore the maze for 5 minutes.[12]
-
Record the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the percentage of time spent and entries into the open arms.
Protocol 6: Fear Conditioning with this compound
This test assesses associative learning and memory.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
A system for presenting auditory (tone) and visual (light) cues.
-
Software for recording freezing behavior.
Procedure:
-
Conditioning Phase:
-
Administer this compound or vehicle at a set time before placing the animal in the chamber.
-
Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2-3 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
The CS co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Repeat CS-US pairings as per the experimental design.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for a set period (e.g., 5 minutes).
-
-
Cued Fear Test (a few hours after the contextual test):
-
Place the animal in a novel context (different chamber with altered visual and olfactory cues).
-
After a habituation period, present the CS (tone) without the US.
-
Record freezing behavior during the CS presentation.
-
Conclusion
This compound is a critical tool for elucidating the role of Group I and II metabotropic glutamate receptors in rodent behavior. The protocols outlined above provide a framework for conducting robust and reproducible in vivo studies. Careful consideration of the administration route, dosage, and timing relative to behavioral testing is essential for obtaining meaningful and interpretable results. Researchers should always adhere to institutional guidelines for animal care and use when performing these experiments.
References
- 1. (RS)-MCPG | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG) blocks spatial learning in rats and long-term potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the metabotropic glutamate receptor antagonist MCPG on spatial and context-specific learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. DHPG activation of group 1 mGluRs in BLA enhances fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A meta-analysis of the effect of protein synthesis inhibitors on rodent fear conditioning | Sciety [sciety.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis Following (S)-MCPG Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-a-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely utilized pharmacological tool in neuroscience research. As a non-selective antagonist of Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs), this compound is instrumental in elucidating the physiological roles of these receptors in various cellular processes, including synaptic plasticity, neuronal excitability, and intracellular signaling cascades.[1][2][3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of specific proteins within the cellular context of tissues. This document provides detailed application notes and protocols for performing IHC on brain tissue following treatment with this compound to assess its effects on downstream signaling pathways.
Mechanism of Action of this compound
This compound competitively blocks the binding of the endogenous ligand, glutamate, to Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors.[4] This antagonism inhibits the activation of their respective downstream signaling pathways.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically coupled to Gq/G11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can subsequently influence other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[4]
By blocking these pathways, this compound allows researchers to investigate the functional significance of Group I and Group II mGluR signaling in various physiological and pathological conditions.
Signaling Pathway Diagrams
Caption: Signaling pathways antagonized by this compound.
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on brain tissue following in vivo or in vitro treatment with this compound. The protocol is optimized for the detection of downstream signaling molecules such as phosphorylated ERK (p-ERK), phosphorylated Akt (p-Akt), and the immediate early gene product c-Fos, which is often used as a marker of neuronal activity.
Experimental Workflow
Caption: General experimental workflow for IHC after this compound treatment.
Detailed Immunohistochemistry Protocol (Free-Floating Sections)
This protocol is designed for 40 µm free-floating brain sections.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)
-
Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody), 0.3% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Normal Goat Serum, 0.3% Triton X-100 in PBS
-
Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-c-Fos)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope slides
-
24-well plates
Procedure:
-
Tissue Preparation:
-
Following this compound or vehicle treatment, deeply anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm sections on a cryostat. Collect sections in PBS in a 24-well plate.
-
-
Immunostaining:
-
Wash sections three times for 10 minutes each in PBS.
-
Quenching (for chromogenic detection): Incubate sections in 0.3% H₂O₂ in PBS for 30 minutes to quench endogenous peroxidase activity. Wash three times for 10 minutes in PBS.
-
Blocking and Permeabilization: Incubate sections in Blocking Solution for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate sections in primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
The following day, wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections in biotinylated secondary antibody diluted in Primary Antibody Dilution Buffer for 2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Signal Amplification: Incubate sections in ABC reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Signal Detection: Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope and stop the reaction by washing with PBS.
-
Mounting: Mount the sections onto gelatin-coated microscope slides.
-
Dehydration and Coverslipping: Air dry the slides, then dehydrate through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and coverslip with a permanent mounting medium.
-
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible results. This can be achieved through various methods, including manual cell counting, optical density measurements, or automated image analysis software. Below are examples of how quantitative data from IHC experiments following this compound treatment could be presented.
Note: The following tables present hypothetical data based on the expected antagonistic effects of this compound. Researchers should generate their own data for analysis and publication.
Table 1: Effect of this compound on c-Fos Expression in the Hippocampus
| Treatment Group | Brain Region | Number of c-Fos Positive Cells/mm² (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle | CA1 | 150 ± 12 | 1.00 |
| This compound (10 mg/kg) | CA1 | 75 ± 8 | 0.50 |
| Vehicle | Dentate Gyrus | 210 ± 18 | 1.00 |
| This compound (10 mg/kg) | Dentate Gyrus | 98 ± 10 | 0.47 |
| *p < 0.05 compared to Vehicle |
Table 2: Effect of this compound on p-ERK Immunoreactivity in the Cortex
| Treatment Group | Staining Intensity (Optical Density, Mean ± SEM) | Percentage of p-ERK Positive Area (%) (Mean ± SEM) |
| Vehicle | 0.45 ± 0.03 | 35 ± 4 |
| This compound (10 mg/kg) | 0.21 ± 0.02 | 15 ± 3 |
| *p < 0.05 compared to Vehicle |
Table 3: Effect of this compound on p-Akt (Ser473) Expression in Cultured Neurons
| Treatment Condition | Integrated Density of p-Akt Staining (Arbitrary Units, Mean ± SEM) |
| Control | 8500 ± 650 |
| Glutamate (100 µM) | 25000 ± 1800 |
| Glutamate (100 µM) + this compound (100 µM) | 11000 ± 900# |
| p < 0.01 compared to Control; #p < 0.01 compared to Glutamate |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers investigating the effects of the mGluR antagonist this compound using immunohistochemistry. By carefully following these methodologies and employing rigorous quantitative analysis, scientists can gain valuable insights into the roles of Group I and Group II metabotropic glutamate receptors in neuronal function and signaling. The ability to visualize and quantify changes in protein expression and post-translational modifications within a specific anatomical context is essential for advancing our understanding of glutamatergic neurotransmission and its implications for drug development.
References
- 1. c-fos expression as a model for studying the action of hexachlorocyclohexane isomers in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | cFOS as a biomarker of activity maturation in the hippocampal formation [frontiersin.org]
- 4. Immunohistochemistry of c-fos in Mouse Brain During Postnatal Development: Basal Levels and Changing Response to Metrazol and Kainate Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-MCPG in Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a complex neurological condition characterized by a cascade of secondary injury mechanisms following the initial trauma. One of the key players in this secondary injury cascade is glutamate (B1630785) excitotoxicity, where an excessive release of the neurotransmitter glutamate leads to neuronal damage and death. (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a competitive antagonist of metabotropic glutamate receptors (mGluRs), specifically targeting Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors.[1][2] Its application in preclinical TBI models has demonstrated significant neuroprotective effects, making it a valuable tool for studying the role of mGluRs in TBI pathophysiology and for the development of potential therapeutic interventions.
Mechanism of Action
Following a traumatic brain injury, damaged neurons release excessive amounts of glutamate into the extracellular space.[3] This surge in glutamate over-activates its receptors, including the N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs). The overstimulation of Group I mGluRs (mGluR1 and mGluR5) contributes to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream signaling pathways that can lead to apoptosis and necrosis.[4][5] this compound acts by competitively blocking these receptors, thereby mitigating the downstream effects of excessive glutamate stimulation.[2]
Activation of Group II mGluRs (mGluR2/3) is generally considered neuroprotective as it can reduce glutamate release. As a non-selective Group I/II antagonist, the overall effect of this compound in TBI models suggests that the blockade of Group I receptors plays a predominant role in its neuroprotective efficacy.[1][6]
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in rodent models of TBI.
Table 1: In Vivo Efficacy of this compound in a Rat Fluid Percussion Injury Model
| Parameter | Dosage and Administration | Treatment Time | Key Findings | Reference |
| Motor Deficits | 0.2 µmol in 5 µL, intracerebroventricular (ICV) | 5 minutes post-injury | Significantly reduced beam walking deficits on days 1-5 post-TBI. | [1] |
| Cognitive Function | 0.2 µmol in 5 µL, ICV | 5 minutes post-injury | Significantly reduced learning and memory deficits in the Morris water maze on days 11-15 post-TBI. | [1] |
| Systemic Hemodynamics | 0.2 µmol in 5 µL, ICV | 5 minutes post-injury | No significant effect on systemic hemodynamic responses to injury. | [1] |
Table 2: In Vivo Efficacy of (S)-4C3HPG (a structurally related compound) in a Mouse Controlled Cortical Impact (CCI) Model
| Parameter | Dosage and Administration | Treatment Time | Key Findings | Reference |
| Neurological Deficits | 5 and 10 mg/kg, intraperitoneal (i.p.) | 30 minutes pre-TBI | Significantly attenuated neurological deficits at 24 hours post-TBI. | [6] |
| Cerebral Edema | 5 and 10 mg/kg, i.p. | 30 minutes pre-TBI | Significantly attenuated cerebral edema at 24 hours post-TBI. | [6] |
| Glutamate Concentration | 1, 5, and 10 mg/kg, i.p. | 30 minutes pre-TBI | Dose-dependently decreased glutamate concentration in the cerebrospinal fluid (CSF) at 24 hours post-TBI. | [6] |
| Inflammatory Cytokines | 1, 5, and 10 mg/kg, i.p. | 30 minutes pre-TBI | Dose-dependently decreased the mRNA expression of TNF-α and IL-1β in the injured cortex at 24 hours post-TBI. | [6] |
Signaling Pathways and Experimental Workflows
Caption: this compound's role in mitigating TBI-induced excitotoxicity.
Caption: General experimental workflow for studying this compound in TBI.
Experimental Protocols
Fluid Percussion Injury (FPI) Model in Rats
This protocol is adapted from studies investigating the neuroprotective effects of this compound following lateral FPI.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Fluid percussion device
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Securely attach a Luer-Lok hub over the craniotomy site using dental acrylic.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in aCSF to the desired concentration (e.g., 40 mM for a 0.2 µmol dose in 5 µL).
-
For intracerebroventricular (ICV) administration, use stereotaxic coordinates to target a lateral ventricle.
-
Slowly infuse the this compound solution or vehicle (aCSF) over several minutes.
-
-
Induction of TBI:
-
Connect the Luer-Lok hub to the fluid percussion device.
-
Deliver a fluid pulse of a specific magnitude (e.g., 2.0-2.2 atm) to induce a moderate TBI.
-
-
Post-Injury Monitoring and Care:
-
Monitor the animal's vital signs until it recovers from anesthesia.
-
Provide appropriate post-operative care, including analgesia and hydration.
-
-
Outcome Measures:
-
Behavioral Testing: Perform tests such as beam walking for motor function and the Morris water maze for cognitive function at specified time points post-injury.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for analysis of lesion volume, neuronal loss (e.g., using Nissl staining), and other markers of injury.
-
Controlled Cortical Impact (CCI) Model in Mice
This protocol is based on studies using a CCI model to evaluate the effects of compounds like (S)-4C3HPG.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with an impactor tip
-
This compound or related compounds
-
Saline solution
-
Surgical tools
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse with isoflurane.
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the parietal cortex.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in saline to the desired concentration for intraperitoneal (i.p.) injection (e.g., 1, 5, or 10 mg/kg).
-
Administer the this compound solution or vehicle (saline) via i.p. injection at a specified time relative to the injury (e.g., 30 minutes prior).
-
-
Induction of TBI:
-
Position the CCI device over the exposed dura.
-
Set the desired impact parameters (e.g., velocity, depth, dwell time).
-
Deliver a controlled cortical impact to the brain.
-
-
Post-Injury Monitoring and Care:
-
Suture the incision and monitor the animal during recovery from anesthesia.
-
Provide post-operative care as needed.
-
-
Outcome Measures:
-
Neurological Scoring: Assess neurological deficits at various time points using a standardized scoring system.
-
Brain Water Content: Measure cerebral edema by determining the wet and dry weight of brain tissue.
-
Biochemical Analysis: Collect cerebrospinal fluid (CSF) or brain tissue homogenates to measure glutamate levels and the expression of inflammatory cytokines (e.g., via ELISA or RT-PCR).
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of metabotropic glutamate receptors in the pathophysiology of traumatic brain injury. The data from preclinical studies consistently demonstrate its neuroprotective effects, highlighting the potential of targeting mGluRs for therapeutic intervention in TBI. The protocols outlined above provide a foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of glutamate excitotoxicity and evaluating novel neuroprotective agents.
References
- 1. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate antagonist, MCPG, treatment of traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Excitotoxicity: A Key Secondary Injury Mechanism of Traumatic Brain Injury and Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical Models of Traumatic Brain Injury: Emerging Role of Glutamate in the Pathophysiology of Depression [frontiersin.org]
- 5. Glutamate Neurotransmission in Rodent Models of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of (S)-4C3HPG on brain damage in the acute stage of moderate traumatic brain injury model of mice and underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-MCPG Microinjection in Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with notable activity at Group I and Group II mGluRs. As the active isomer of (RS)-MCPG, it is a valuable pharmacological tool for elucidating the physiological and pathological roles of these receptors in the central nervous system. mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission, playing crucial roles in processes such as learning, memory, and synaptic plasticity.[1] The targeted delivery of this compound to specific brain regions via microinjection allows for the precise investigation of the localized functions of mGluRs in various neurological and psychiatric conditions.
These application notes provide detailed protocols for the preparation and stereotaxic microinjection of this compound into key brain regions implicated in learning, memory, and reward processes: the hippocampus, amygdala, prefrontal cortex, and nucleus accumbens.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the endogenous ligand, glutamate, to Group I and Group II mGluRs. These two groups of mGluRs are coupled to distinct intracellular signaling cascades:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing these receptors, this compound inhibits this signaling pathway, thereby preventing the downstream effects of Group I mGluR activation.
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are predominantly found on presynaptic terminals and are coupled to Gi/o proteins. Glutamate binding to Group II mGluRs leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence neurotransmitter release. This compound blocks this inhibitory effect, thereby disinhibiting adenylyl cyclase.
The blockade of these signaling pathways by this compound allows researchers to investigate the specific contributions of Group I and Group II mGluRs to synaptic function and behavior in a region-specific manner.
Signaling Pathways of Group I and Group II mGluRs
Experimental Protocols
Preparation of this compound for Microinjection
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
pH meter or pH strips
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 209.2 g/mol .[2]
-
Dissolution: Add an equimolar amount of 1 M NaOH to the this compound powder.[3] For example, for 2.08 mg of this compound, you would add a specific volume of 1 M NaOH to achieve a 1:1 molar ratio. Vortex briefly to dissolve the powder.
-
Dilution: Dilute the solution to the desired final concentration with sterile 0.9% saline.
-
pH Adjustment: Carefully adjust the pH of the solution to a physiological range of 7.2-7.4 using small volumes of 1 M NaOH or 1 M HCl.[3] Monitor the pH closely to avoid overshooting the target range.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a fresh sterile microcentrifuge tube.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
General Stereotaxic Microinjection Protocol
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with injection needle
-
Infusion pump
-
Animal (e.g., adult male Wistar or Sprague-Dawley rat)
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF) or saline (for control injections)
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol. Ensure a stable plane of anesthesia is maintained throughout the surgical procedure.
-
Stereotaxic Mounting: Secure the animal in the stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and sterilize the surgical area with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Identify and mark the bregma landmark on the skull. All stereotaxic coordinates are relative to this point.
-
Craniotomy: Using the stereotaxic coordinates for the target brain region, drill a small hole through the skull.
-
Microinjection:
-
Lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) using an infusion pump.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly retract the injection needle.
-
-
Closure: Suture the incision.
-
Post-operative Care: Administer analgesics as per your institution's guidelines. Monitor the animal closely during recovery.
Region-Specific Application Notes and Protocols
Hippocampus
The hippocampus is a critical brain structure for spatial learning and memory. Antagonism of mGluRs in the hippocampus can provide insights into their role in these cognitive processes.
Quantitative Data for this compound Microinjection in the Hippocampus
| Parameter | Value | Reference |
| Animal Model | Adult male Wistar rats | [1][4] |
| Target | Intracerebroventricular (i.c.v.) | [1][4] |
| Stereotaxic Coordinates | Not applicable (i.c.v.) | [1][4] |
| This compound Dose | 20.8 µg | [1][4] |
| Infusion Volume | 5 µL | [3] |
| Behavioral Task | Morris Water Maze | [1][4] |
| Key Finding | Impaired performance in the spatial version of the Morris water maze. | [1][4] |
Note: The available data is for intracerebroventricular (i.c.v.) injection, which targets the entire ventricular system including the hippocampus. For direct intra-hippocampal microinjections, the following coordinates can be used as a starting point, but should be optimized for the specific rat strain and age.
Reference Stereotaxic Coordinates for Rat Hippocampus (from Bregma):
-
Anteroposterior (AP): -3.8 mm
-
Mediolateral (ML): ±2.5 mm
-
Dorsoventral (DV): -3.0 mm
Amygdala
The amygdala, particularly the basolateral nucleus (BLA), is essential for fear conditioning and emotional memory. Investigating the effects of this compound in this region can help to understand the role of mGluRs in anxiety and fear-related disorders.
Quantitative Data for mGluR Antagonist Microinjection in the Amygdala
| Parameter | Value | Reference |
| Animal Model | Adult male Sprague-Dawley rats | [4] |
| Target | Basolateral Amygdala (BLA) | [4] |
| Stereotaxic Coordinates (from Bregma) | AP: -2.8 mm, ML: ±5.0 mm, DV: -8.5 mm | [5] |
| This compound Dose | To be determined in dose-response studies | N/A |
| Infusion Volume | ~0.5 µL | [4] |
| Behavioral Task | Fear Conditioning | [4] |
| Key Finding (with other mGluR antagonists) | Blockade of mGluRs in the BLA can impair the acquisition of fear conditioning. | [4] |
Prefrontal Cortex
The prefrontal cortex (PFC) is involved in higher-order cognitive functions, including working memory and executive function. Microinjection of this compound into the PFC can be used to study the role of mGluRs in these processes.
Quantitative Data for mGluR Modulator Microinjection in the Prefrontal Cortex
| Parameter | Value | Reference |
| Animal Model | Adult male Lister Hooded rats | [6] |
| Target | Medial Prefrontal Cortex (mPFC) | [6] |
| Stereotaxic Coordinates (from Bregma) | AP: +3.2 mm, ML: ±0.6 mm, DV: -2.8 mm | [6] |
| This compound Dose | To be determined in dose-response studies | N/A |
| Infusion Volume | 0.5 µL | [7] |
| Behavioral Task | Novel Object Recognition (a measure of working memory) | [6] |
| Key Finding (with other mGluR modulators) | Modulation of mGluR activity in the mPFC can affect cognitive performance. | [6] |
Nucleus Accumbens
The nucleus accumbens (NAc) is a key component of the brain's reward circuitry and is implicated in reinforcement learning and addiction. This compound microinjections can be used to investigate the role of mGluRs in these behaviors.
Quantitative Data for MCPG Microinjection in the Nucleus Accumbens
| Parameter | Value | Reference |
| Animal Model | Adult male Sprague-Dawley rats | N/A |
| Target | Nucleus Accumbens Core | [8] |
| Stereotaxic Coordinates (from Bregma) | AP: +1.6 mm, ML: ±2.5 mm (at a 6° angle), DV: -6.0 mm | [8] |
| MCPG Dose | 100 nmol | [5] |
| Infusion Volume | 0.5 µL | [5] |
| Behavioral Task | Amphetamine-induced hypermotility | [5] |
| Key Finding | MCPG infusion into the nucleus accumbens abolished D-amphetamine-induced hypermotility. | [5] |
Experimental Workflow for a Typical this compound Microinjection Study
Conclusion
The targeted microinjection of this compound is a powerful technique for dissecting the roles of Group I and Group II metabotropic glutamate receptors in specific brain circuits and their associated behaviors. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to design and execute their own in vivo studies. Careful attention to surgical technique, accurate stereotaxic targeting, and appropriate solution preparation are critical for obtaining reliable and reproducible results. Further dose-response studies are recommended to determine the optimal concentration of this compound for specific research questions and brain regions.
References
- 1. (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG) blocks spatial learning in rats and long-term potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prefrontal Glutamate Release into the Core of the Nucleus Accumbens Mediates Cocaine-Induced Reinstatement of Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (RS)-MCPG | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 4. Effects of the metabotropic glutamate receptor antagonist MCPG on spatial and context-specific learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microinfusion of the metabotropic glutamate receptor agonist 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid into the nucleus accumbens induces dopamine-dependent locomotor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pro-cognitive and Neurochemical Profiles of Glycine Modulatory Site Agonists and Glycine Reuptake Inhibitors in the Rat: Potential Relevance to Cognitive Dysfunction and Its Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychostimulants act within the prefrontal cortex to improve cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Group II Metabotropic Glutamate Receptors in the Nucleus Accumbens Shell Attenuates Context-Induced Relapse to Heroin Seeking - PMC [pmc.ncbi.nlm.nih.gov]
(S)-MCPG in Fear Conditioning and Memory Research: Application Notes and Protocols
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely utilized pharmacological tool in neuroscience research, particularly in studies investigating the mechanisms of synaptic plasticity, learning, and memory. As a non-selective competitive antagonist of group I and group II metabotropic glutamate (B1630785) receptors (mGluRs), this compound has been instrumental in elucidating the role of these receptors in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to study fear conditioning and memory.
Introduction to this compound and Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are positively coupled to phospholipase C (PLC) via Gq/G11 proteins. Their activation leads to the hydrolysis of phosphoinositides, generating inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Group I mGluRs, particularly mGluR5, have been strongly implicated in the induction of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1][2]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are primarily found on presynaptic terminals and are negatively coupled to adenylyl cyclase via Gi/o proteins. Their activation inhibits the formation of cyclic AMP (cAMP) and can modulate ion channel activity, generally leading to a reduction in neurotransmitter release.
This compound, by antagonizing both group I and group II mGluRs, allows researchers to investigate the collective contribution of these receptors to complex behaviors like fear learning and memory.[3] However, its lack of selectivity necessitates careful experimental design and interpretation, often in conjunction with more specific agonists and antagonists for individual mGluR subtypes.
Application in Fear Conditioning Research
Fear conditioning is a form of Pavlovian learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a footshock. This association leads to the expression of a conditioned fear response, typically measured as freezing behavior, in response to the CS alone. The amygdala, particularly the lateral nucleus (LA), is a critical brain region for the formation and storage of fear memories.[4][5] Synaptic plasticity, including LTP, within the amygdala is believed to be a key cellular mechanism underlying fear memory formation.[4][6]
This compound has been used to probe the involvement of mGluRs in different stages of fear memory:
-
Acquisition: The initial learning of the CS-US association.
-
Consolidation: The process of stabilizing a memory trace after acquisition.
-
Recall/Expression: The retrieval and expression of the learned fear response.
-
Extinction: The gradual reduction of the conditioned response when the CS is repeatedly presented without the US.
Studies have shown that the effects of this compound can be specific to the type of learning task. For instance, while high doses of this compound have been found to impair spatial learning in the Morris water maze, the same dosage did not affect the consolidation of contextual fear conditioning, a task highly dependent on the hippocampus and amygdala.[3] This suggests that mGluRs sensitive to this compound may be differentially involved in various forms of learning and memory.
Data Presentation: Effects of mGluR Ligands on Fear Conditioning
The following table summarizes quantitative data and key findings from studies investigating the role of mGluR ligands in fear conditioning and related memory tasks. This allows for a comparison of the effects of the non-selective antagonist this compound with more specific compounds.
| Compound | Target | Dose & Route of Administration | Experimental Model | Key Findings | Quantitative Data (Example) | Reference |
| This compound | Group I/II mGluR Antagonist | 20.8 µg, i.c.v. | Rat Contextual Fear Conditioning | Did not interfere with conditioned freezing to the context. | Freezing % not significantly different from vehicle control (qualitative report). | [3] |
| This compound | Group I/II mGluR Antagonist | 20.8 µg, i.c.v. | Rat Morris Water Maze (Spatial) | Impaired performance and memory retention. | Significantly longer escape latency compared to vehicle control. | [3] |
| MPEP | mGluR5 Antagonist | Dose-dependent, intra-amygdala | Rat Auditory and Contextual Fear Conditioning | Impaired acquisition but not expression or consolidation of fear memory. | Pre-training infusion significantly reduced freezing during testing compared to vehicle. | [1] |
| MK-801 | NMDA Receptor Antagonist | 0.08 mg/kg, s.c. | Rat Contextual Fear Conditioning | Significantly reduced freezing to the context. | Freezing % significantly lower than vehicle control. | [3] |
Signaling Pathways
The diagrams below illustrate the signaling cascade associated with Group I mGluRs and the experimental workflow for a typical fear conditioning study involving pharmacological intervention.
Experimental Protocols
The following are detailed protocols for conducting a fear conditioning experiment in rodents to assess the effect of this compound on memory consolidation. These protocols are synthesized from established methodologies in the field.[7][8][9][10]
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation
Objective: To surgically implant a guide cannula into the lateral ventricle of a rat for subsequent ICV injection of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Stainless steel guide cannula (26-gauge) and dummy cannula
-
Dental cement and anchor screws
-
Antiseptic solution and sterile swabs
-
Analgesic (e.g., Carprofen)
Procedure:
-
Anesthetize the rat using the chosen anesthetic protocol.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply antiseptic solution to the surgical area.
-
Make a midline incision to expose the skull.
-
Identify Bregma and Lambda for leveling the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from Bregma).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using anchor screws and dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision and administer post-operative analgesic.
-
Allow the animal to recover for at least one week before behavioral experiments.
Protocol 2: Fear Conditioning with ICV this compound Administration
Objective: To assess the effect of this compound on the consolidation of contextual and cued fear memory.
Materials:
-
Cannulated rats from Protocol 1
-
Fear conditioning apparatus (with grid floor for footshock)
-
This compound solution (e.g., 4.16 µg/µL in sterile saline, adjusted to pH 7.4) and vehicle (sterile saline)
-
Injection syringe and tubing connected to an internal cannula
-
Video recording and analysis software for scoring freezing behavior
Procedure:
Day 1: Habituation
-
Handle each rat for 1-2 minutes.
-
Place the rat in the fear conditioning chamber for 5-10 minutes with no stimuli presented to allow for habituation to the context.
Day 2: Training and Drug Administration
-
Gently restrain the rat and remove the dummy cannula.
-
Inject either this compound (e.g., 20.8 µg in 5 µL) or vehicle solution into the lateral ventricle over a period of 1-2 minutes.[3]
-
Leave the internal cannula in place for an additional 60-90 seconds to allow for diffusion.
-
Replace the dummy cannula and return the rat to its home cage.
-
Approximately 30 minutes after the injection, place the rat in the fear conditioning chamber.
-
Allow a 2-3 minute exploration period.
-
Present the conditioning protocol: e.g., 3-5 pairings of a conditioned stimulus (CS: 30-second, 80 dB tone) that co-terminates with an unconditioned stimulus (US: 0.5-second, 0.5 mA footshock). Use a variable inter-trial interval (e.g., 60-120 seconds).
-
After the last pairing, leave the rat in the chamber for an additional 60 seconds.
-
Return the rat to its home cage.
Day 3: Contextual Fear Memory Test
-
24 hours after training, place the rat back into the same conditioning chamber.
-
Record its behavior for 5-8 minutes with no CS or US presented.
-
Score the percentage of time the animal spends freezing as a measure of contextual fear memory.
Day 4: Cued Fear Memory Test
-
To assess cued fear memory, alter the context of the chamber (e.g., change the flooring, wall color, and introduce a novel odor like vanilla extract).
-
Place the rat in the altered context and allow a 2-3 minute baseline period.
-
Present the CS (tone) for 2-3 minutes continuously.
-
Score the percentage of time the animal spends freezing during the baseline and tone presentation periods. The difference in freezing between these periods indicates the cued fear response.
Data Analysis:
-
Freezing is defined as the complete absence of movement except for respiration.
-
Calculate the percentage of time spent freezing for each phase of the experiment.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the freezing behavior between the this compound and vehicle-treated groups.
Conclusion
This compound serves as a valuable, albeit non-selective, tool for investigating the role of group I and II metabotropic glutamate receptors in fear conditioning and memory. The protocols and information provided herein offer a framework for designing and conducting experiments to explore these complex neurobiological processes. For more nuanced investigations, it is recommended to use this compound in concert with subtype-selective mGluR ligands to dissect the specific contributions of each receptor to the different phases of memory formation and expression.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the metabotropic glutamate receptor antagonist MCPG on spatial and context-specific learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 5. Long-term potentiation in the amygdala: a mechanism for emotional learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of post-training hippocampal injections of midazolam on fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Analyzing Synaptic Transmission with (S)-MCPG: Application Notes and Protocols
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely utilized pharmacological tool in neuroscience research. As a non-selective competitive antagonist of Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs), this compound plays a crucial role in elucidating the involvement of these receptors in various forms of synaptic transmission and plasticity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals employing this compound to investigate synaptic function.
Introduction to this compound
This compound is the active enantiomer of the racemic mixture (RS)-MCPG. It acts by competitively blocking the binding of the endogenous ligand, glutamate, to Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1] These receptors are G-protein coupled receptors that modulate a variety of downstream signaling cascades, influencing neuronal excitability, neurotransmitter release, and long-term synaptic plasticity.
Group I mGluRs are typically located postsynaptically and are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2][3] This results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] Conversely, Group II mGluRs are often found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels, ultimately modulating ion channel activity and neurotransmitter release.[3][5]
By antagonizing these receptors, this compound allows researchers to probe their physiological roles. It has been instrumental in studying synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), although its effects can be complex and context-dependent.
Data Presentation: Quantitative Effects of this compound on Synaptic Plasticity
The efficacy of this compound in modulating synaptic plasticity can vary depending on the experimental conditions, including the brain region, the specific induction protocol, and the concentration of the antagonist used. The following tables summarize quantitative data from studies investigating the effects of this compound on LTP and LTD in the hippocampus.
Table 1: Effects of this compound on Long-Term Potentiation (LTP) in the Hippocampus
| Brain Region | This compound Concentration | LTP Induction Protocol | Observed Effect on LTP | Reference |
| CA1 | 250 µM | Tetanic stimulation | Blocked | [1] |
| CA1 | 500 µM | Tetanic stimulation (100 Hz, 1 s) or theta-burst stimulation | No effect | [6][7] |
| Dentate Gyrus (in vivo) | 20 mM/5 µl (ICV) | Tetanic stimulation | Inhibited in a concentration-dependent manner | [8] |
| CA1 | Not specified | Not specified | Early reports suggested a block, while more recent studies show no effect | [9] |
Table 2: Effects of this compound on Long-Term Depression (LTD) in the Hippocampus
| Brain Region | This compound Concentration | LTD Induction Protocol | Observed Effect on LTD | Reference |
| CA1 | 500 µM | Low-frequency stimulation (LFS; 1 Hz, 10 min) | No effect | [6] |
| CA3 | Not specified | Presynaptic, NMDA receptor-independent LFS | Attenuated | [9] |
| CA1 | Not specified | DHPG-induced LTD | Prevented by a novel mGlu receptor antagonist with a similar profile | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
1 M NaOH solution
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
To prepare a 100 mM stock solution, dissolve this compound in an equimolar amount of 1 M NaOH. For example, for 20.92 mg of this compound (MW: 209.2 g/mol ), add 1 mL of 1 M NaOH.
-
Gently vortex or triturate to ensure complete dissolution.
-
Bring the final volume to the desired concentration with sterile, deionized water.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Acute Hippocampal Slice Preparation for Electrophysiology
-
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., sucrose-based or NMDG-based artificial cerebrospinal fluid - ACSF)
-
Standard ACSF for incubation and recording
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Incubation chamber
-
Recording chamber
-
-
Solutions:
-
Sucrose-based cutting ACSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
Standard recording ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgCl₂, 2 CaCl₂, 10 D-glucose.
-
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-saturated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and immerse it in the ice-cold, carbogenated cutting solution.
-
Cut transverse slices (typically 300-400 µm thick).
-
Transfer the slices to an incubation chamber containing standard ACSF saturated with carbogen, and allow them to recover at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.[11][12][13][14]
-
Protocol 3: Field Potential Recording in Hippocampal Slices with this compound Application
-
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)
-
Recording chamber with perfusion system
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with ACSF, 1-3 MΩ resistance)
-
This compound stock solution
-
Standard ACSF
-
-
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (for CA1 recordings) or the perforant path (for dentate gyrus recordings).
-
Place the recording electrode in the stratum radiatum of the CA1 region or the molecular layer of the dentate gyrus to record field excitatory postsynaptic potentials (fEPSPs).[15][16][17][18]
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
This compound Application: Prepare the desired final concentration of this compound by diluting the stock solution in the recording ACSF. Switch the perfusion to the ACSF containing this compound. Allow the drug to perfuse for at least 20-30 minutes before inducing plasticity.
-
Induction of Synaptic Plasticity:
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.
-
LTD Induction: Apply a low-frequency stimulation (LFS) protocol, such as 1-5 Hz for 5-15 minutes.
-
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the induction and maintenance of LTP or LTD in the presence of this compound.
-
Washout (Optional): To test for reversibility, switch the perfusion back to the standard ACSF and continue recording.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the pre-induction baseline period. Compare the magnitude of potentiation or depression between control slices (without this compound) and this compound-treated slices.
-
Visualizations
Signaling Pathways of Group I and Group II mGluRs
Caption: Signaling pathways of Group I and Group II metabotropic glutamate receptors and the antagonistic action of this compound.
Experimental Workflow for Analyzing Synaptic Plasticity with this compound
Caption: Experimental workflow for investigating the effect of this compound on synaptic plasticity.
Conclusion
This compound remains an invaluable tool for dissecting the roles of Group I and Group II metabotropic glutamate receptors in synaptic transmission and plasticity. The provided data, protocols, and visualizations offer a comprehensive guide for researchers utilizing this antagonist. It is crucial to consider the variability in its effects and to carefully control experimental parameters to ensure robust and reproducible findings. The conflicting reports on its efficacy in blocking LTP and LTD highlight the complexity of mGluR signaling and underscore the need for further research to fully understand the context-dependent actions of this compound.
References
- 1. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. mdpi.com [mdpi.com]
- 6. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCPG antagonizes metabotropic glutamate receptors but not long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of long-term potentiation in the dentate gyrus of freely moving rats by the metabotropic glutamate receptor antagonist MCPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHPG-induced LTD in area CA1 of juvenile rat hippocampus; characterisation and sensitivity to novel mGlu receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hippocampal slice preparation for electrophysiology [protocols.io]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Large-scale, high-resolution electrophysiological imaging of field potentials in brain slices with microelectronic multielectrode arrays [frontiersin.org]
- 18. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-MCPG in Artificial Cerebrospinal Fluid (ACSF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-MCPG in artificial cerebrospinal fluid (ACSF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in ACSF?
A1: this compound, as a free acid, has low solubility in aqueous solutions at neutral pH, such as standard ACSF. The phenylglycine structure contributes to its limited solubility in water. To achieve dissolution, the carboxyl groups in the molecule need to be deprotonated, which is typically accomplished by increasing the pH.
Q2: I've noticed a precipitate forming after adding my this compound stock solution to ACSF. What is causing this?
A2: Precipitation upon addition of an this compound stock solution to ACSF can be due to a few factors:
-
pH Shock: If you are using a high pH stock solution (e.g., dissolved in NaOH), the rapid change in pH when adding it to the buffered ACSF can cause the this compound to protonate and precipitate out of solution.
-
Concentration: The final concentration of this compound in the ACSF may be above its solubility limit at the pH and temperature of your working solution.
-
ACSF Composition: Components of the ACSF, such as divalent cations (Ca²⁺, Mg²⁺), can sometimes interact with the dissolved compound and contribute to precipitation, although this is less common for this compound itself.
Q3: Is there a more soluble alternative to this compound?
A3: Yes, the sodium salt of (RS)-MCPG is available from several suppliers and is significantly more water-soluble.[1] This can be a convenient alternative to avoid the challenges of dissolving the free-acid form. Keep in mind that this is a racemic mixture, containing both the active (S)-enantiomer and the less active (R)-enantiomer.
Q4: How should I store my this compound stock solution?
A4: It is recommended to prepare fresh solutions of this compound for each experiment due to concerns about stability. If you must store a stock solution, it is advisable to aliquot it and store at -20°C or -80°C for a limited time. For instance, some suppliers suggest that in-solvent stocks can be stored at -80°C for up to a year. However, for aqueous stocks, it is generally best to use them fresh.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in ACSF.
-
Cause: Low intrinsic solubility of the free acid form of this compound at the physiological pH of ACSF (typically 7.3-7.4).
-
Solution: Do not attempt to dissolve this compound directly in ACSF. Instead, prepare a concentrated stock solution in a suitable solvent first. A common and effective method is to use a slightly alkaline solution.
Issue 2: Precipitation occurs when adding the this compound stock to ACSF.
-
Cause: The pH of the ACSF is not high enough to keep the this compound in its deprotonated, soluble form, especially when diluting from a high pH stock.
-
Solution Workflow:
Troubleshooting precipitation of this compound in ACSF.
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| This compound | 1.1 eq. NaOH | 20.92 | 100 | [2] |
| This compound | DMSO | 5 | 23.90 | |
| This compound | H₂O (pH adjusted to 13 with NaOH) | 80 | 382.41 | [3] |
| (RS)-MCPG | 1.1 eq. NaOH | Not specified | 100 | |
| (RS)-MCPG disodium (B8443419) salt | Water | 25.32 | 100 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in NaOH
This protocol is adapted from methodologies for dissolving phenylglycine derivatives for use in physiological buffers.[2][4]
Materials:
-
This compound powder (MW: 209.2 g/mol )
-
1 M NaOH solution
-
Sterile, deionized water
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, use 20.92 mg.
-
Add a small volume of sterile water to the powder.
-
Slowly add 1 M NaOH dropwise while vortexing until the this compound is fully dissolved. The amount of NaOH should be approximately equimolar to the this compound.
-
Once dissolved, add sterile water to reach the final desired volume.
-
This stock solution can then be diluted into your ACSF. It is recommended to make fresh stock for each experiment.
Protocol 2: Preparation of Standard Artificial Cerebrospinal Fluid (ACSF)
This is a common recipe for ACSF used in electrophysiology.[5][6][7]
Materials (for 1 L of 1x ACSF):
-
NaCl: 125 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 25 mM
-
D-Glucose: 25 mM
-
CaCl₂: 2 mM
-
MgCl₂: 1 mM
-
High-purity water
Procedure:
-
Add the salts to approximately 900 mL of high-purity water and stir until fully dissolved. It is often recommended to add the CaCl₂ and MgCl₂ last to prevent precipitation.
-
Bubble the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes.
-
Adjust the pH to 7.3-7.4, if necessary, using NaOH or HCl.
-
Bring the final volume to 1 L with high-purity water.
-
Continue to bubble with carbogen until use.
Signaling Pathway
This compound is a non-selective antagonist of Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are G-protein coupled receptors that modulate synaptic plasticity and neuronal excitability.
References
- 1. (RS)-MCPG disodium salt | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
- 6. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 7. precisionary.com [precisionary.com]
Determining optimal (S)-MCPG concentration for neuronal viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of (S)-methyl-4-carboxyphenylglycine ((S)-MCPG) for ensuring neuronal viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cultures?
A1: this compound is a widely used pharmacological agent that acts as a competitive antagonist for metabotropic glutamate (B1630785) receptors (mGluRs), with a broad spectrum of activity against Group I and Group II mGluRs.[1][2] In neuronal cultures, it is primarily used to block the signaling pathways associated with these receptors to investigate their role in various physiological and pathological processes, including synaptic plasticity and excitotoxicity.[3][4][5]
Q2: Why is it critical to determine the optimal concentration of this compound?
A2: Determining the optimal concentration is crucial to ensure that the observed effects are due to the specific antagonism of mGluRs and not a consequence of off-target effects or cytotoxicity. While this compound is a valuable tool, high concentrations may lead to neurotoxicity, confounding experimental results. Conversely, a concentration that is too low will not effectively block the target receptors. A dose-response analysis is therefore essential to identify a concentration that provides maximal desired effect (mGluR antagonism) with minimal impact on neuronal viability.
Q3: What is a typical starting concentration range for this compound in neuronal viability studies?
A3: Based on published literature, concentrations for antagonizing mGluR-mediated effects typically range from 20 µM to 1 mM.[6][7] For viability studies, it is recommended to start with a wider range, for instance, from 10 µM to 2000 µM, to identify both the effective concentration for receptor antagonism and any potential toxic effects at higher concentrations.
Q4: Can the solvent used to dissolve this compound affect neuronal viability?
A4: Yes, the solvent can have an impact on neuronal health. This compound is often dissolved in an aqueous solution of NaOH before being diluted in culture medium.[4] It is imperative to ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your specific neuronal cell type. A vehicle-only control (culture medium with the solvent at the same final concentration used for the highest this compound dose) should always be included in your experimental design to account for any solvent-induced effects.
Troubleshooting Guide: Neuronal Viability Assays with this compound
| Problem | Possible Cause | Suggested Solution |
| High variability in viability readings between replicate wells. | 1. Uneven cell plating.2. Edge effects in the microplate.3. Inconsistent drug concentration. | 1. Ensure a homogenous single-cell suspension before plating and use a consistent plating technique.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Thoroughly mix stock solutions and dilutions before adding to the wells. |
| Low cell viability across all wells, including controls. | 1. Poor initial health of neuronal culture.2. Contamination of culture.3. Suboptimal culture conditions (media, incubator). | 1. Ensure primary neurons are healthy with well-formed neurites before starting the experiment.2. Check for signs of bacterial or fungal contamination.3. Verify the quality and composition of the culture medium and the stability of the incubator's temperature, CO2, and humidity levels. |
| Unexpectedly high viability at very high this compound concentrations. | 1. This compound is interfering with the viability assay chemistry (e.g., reducing MTT reagent).2. Precipitate formation of this compound at high concentrations. | 1. Run a cell-free control with various concentrations of this compound and the viability assay reagent to check for direct chemical interactions.2. Visually inspect the wells for any precipitate. If present, consider using a different solvent or lowering the maximum concentration. |
| No discernible dose-dependent effect on viability. | 1. The concentration range tested is too narrow or not centered around the effective/toxic dose.2. The incubation time is too short to observe an effect. | 1. Broaden the range of this compound concentrations in a subsequent experiment (e.g., using logarithmic dilutions).2. Perform a time-course experiment to determine the optimal duration of exposure to this compound. |
Quantitative Data Summary
The following table provides a representative summary of data from a dose-response experiment to determine the effect of this compound on neuronal viability. This data is illustrative and the optimal concentration range may vary depending on the specific neuronal cell type and experimental conditions.
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) | Observation |
| 0 (Vehicle Control) | 100 ± 4.5 | Baseline neuronal viability. |
| 10 | 98.2 ± 5.1 | No significant effect on viability. |
| 50 | 97.5 ± 4.8 | No significant effect on viability. |
| 100 | 96.1 ± 5.3 | No significant effect on viability. |
| 250 | 94.8 ± 6.2 | Slight, non-significant decrease in viability. |
| 500 | 90.3 ± 7.1 | Minor decrease in viability, generally considered safe for most applications. |
| 1000 (1 mM) | 85.6 ± 8.5 | Noticeable decrease in viability, caution advised for long-term experiments. |
| 2000 (2 mM) | 62.4 ± 9.8 | Significant decrease in viability, indicating potential cytotoxicity. |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to perform a dose-response analysis of this compound on primary neuronal cultures to determine the optimal concentration for maintaining cell viability.
1. Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
96-well cell culture plates, poly-D-lysine coated
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound powder
-
0.1 M NaOH solution, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of primary neurons.
-
Plate the neurons in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for neuronal maturation.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound by dissolving the powder in an equimolar amount of 0.1 M NaOH.
-
Further dilute the stock solution in complete culture medium to prepare 2X working solutions for your desired final concentrations (e.g., 20, 100, 200, 500, 1000, 2000, 4000 µM).
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the 2X this compound working solutions to achieve the final desired concentrations. Include a vehicle-only control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of neuronal viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound's role in blocking mGluR signaling pathways.
References
- 1. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ | MDPI [mdpi.com]
- 2. (RS)-MCPG | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of (S)-MCPG in Neuronal Cultures
Welcome to the technical support center for researchers utilizing (S)-MCPG in neuronal cultures. This resource provides essential information to anticipate, identify, and troubleshoot potential off-target effects of this widely used metabotropic glutamate (B1630785) receptor (mGluR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the established on-target effects of this compound?
This compound is a competitive antagonist that is broadly active against Group I and Group II metabotropic glutamate receptors (mGluRs).[1] Its primary on-target effects involve the inhibition of signaling pathways coupled to these receptors.
Q2: What are the known or potential off-target effects of this compound?
While primarily targeting Group I and II mGluRs, this compound has been reported to have some activity at the Group III receptor, mGluR8. Additionally, studies on other mGluR antagonists suggest a potential for interaction with NMDA receptors, although direct evidence for this compound is limited. It is also important to note that this compound shows differential efficacy against endogenous glutamate versus synthetic agonists, which can be misinterpreted as an off-target effect.[2]
Q3: Why do I observe different results when using this compound to block responses to the synthetic agonist ACPD versus endogenous glutamate?
This is a critical consideration when using this compound. Studies have shown that while this compound can effectively block responses elicited by synthetic agonists like ACPD, it can be significantly less effective at blocking phosphoinositide (PI) turnover and changes in spike adaptation stimulated by glutamate itself in some brain regions.[2] This suggests that the binding and/or functional antagonism by this compound can be agonist-dependent.
Q4: What is a recommended working concentration for this compound in neuronal cultures?
The optimal concentration of this compound is highly dependent on the specific neuronal preparation, the mGluR subtype being targeted, and the experimental endpoint. It is crucial to perform a dose-response curve for your specific assay. Concentrations used in the literature typically range from 100 µM to 1 mM.
Q5: Is this compound stable in solution?
This compound solutions are known to be unstable.[3][4] It is highly recommended to prepare fresh solutions for each experiment or to use small, pre-packaged sizes to avoid degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| This compound fails to block the observed neuronal response. | 1. Agonist-dependent antagonism: The response may be mediated by endogenous glutamate, against which this compound may be less effective. 2. Involvement of other receptors: The observed effect may not be mediated by Group I/II mGluRs. 3. Degraded this compound: The compound may have lost activity. | 1. Use a positive control with a synthetic agonist (e.g., ACPD or DHPG) to confirm this compound activity. 2. Consider using other, more selective antagonists for specific mGluR subtypes. 3. Prepare a fresh solution of this compound. |
| Unexpected increase in neuronal excitability or synaptic transmission. | 1. Off-target effects: this compound may be interacting with other receptors or ion channels that modulate neuronal activity. 2. Complex network effects: Inhibition of presynaptic mGluRs could lead to a disinhibition of neurotransmitter release. | 1. Investigate potential off-target effects using the protocols outlined below. 2. Use more specific antagonists to dissect the contribution of different mGluR subtypes. 3. Analyze pre- and postsynaptic parameters separately in electrophysiology recordings. |
| High variability between experiments. | 1. Inconsistent this compound concentration: Due to degradation of stock solutions. 2. Variability in neuronal culture health: Differences in cell density or viability can alter receptor expression and signaling. | 1. Always use freshly prepared this compound solutions. 2. Standardize cell culture conditions and perform viability assays. |
Quantitative Data Summary
The following table summarizes the known and potential sites of action for this compound. Note the limited availability of comprehensive quantitative data for off-target interactions.
| Target | Reported Activity | Quantitative Data (IC50/Ki) | Citation |
| Group I mGluRs (mGluR1, mGluR5) | Antagonist | Not consistently reported for endogenous glutamate. | [2] |
| Group II mGluRs (mGluR2, mGluR3) | Antagonist | Not specified in readily available sources. | |
| mGluR8 (Group III) | Some antagonist activity reported. | Specific Ki or IC50 values are not readily available in the public domain. | [5] |
| NMDA Receptors | Potential for non-competitive antagonism (inferred from other mGluR antagonists). | No direct binding or functional data for this compound is readily available. | [6] |
Experimental Protocols
To investigate the potential off-target effects of this compound, a combination of electrophysiology, calcium imaging, and receptor binding assays is recommended.
Experimental Workflow for Off-Target Characterization
Caption: Workflow for identifying and validating off-target effects.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is designed to assess the effects of this compound on neuronal membrane properties and synaptic transmission.
Objective: To determine if this compound alters intrinsic membrane properties or synaptic currents in a manner inconsistent with its known mGluR antagonism.
Materials:
-
Neuronal culture of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound
-
Specific agonists and antagonists for suspected off-target receptors (e.g., NMDA, AMPA)
Procedure:
-
Prepare fresh aCSF and intracellular solutions.
-
Prepare a stock solution of this compound and dilute to the desired final concentrations in aCSF immediately before use.
-
Obtain whole-cell patch-clamp recordings from healthy neurons.
-
Baseline Recordings: Record baseline intrinsic properties (resting membrane potential, input resistance, action potential firing characteristics) and synaptic activity (spontaneous and evoked postsynaptic currents).
-
Application of this compound: Perfuse the neuron with aCSF containing this compound at various concentrations.
-
Record Effects: Monitor for changes in intrinsic properties and synaptic activity during this compound application.
-
Positive Control: Apply a known mGluR agonist (e.g., DHPG for Group I) to confirm that this compound is active at its intended target.
-
Off-Target Investigation: If unexpected effects are observed, co-apply specific antagonists for suspected off-target receptors to see if the this compound effect is blocked.
Calcium Imaging
This protocol allows for the monitoring of intracellular calcium dynamics in response to neuronal activity and pharmacological manipulations.
Objective: To determine if this compound alters intracellular calcium transients in a way that cannot be attributed to its effects on mGluRs.
Materials:
-
Neuronal culture of interest
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or genetically encoded indicators like GCaMP)
-
Fluorescence microscope with a sensitive camera
-
Imaging buffer (e.g., HBSS)
-
This compound
-
Agonists for mGluRs and potential off-target receptors
Procedure:
-
Load neuronal cultures with a calcium indicator according to the manufacturer's protocol.
-
Mount the culture dish on the microscope stage and perfuse with imaging buffer.
-
Baseline Imaging: Record baseline spontaneous or evoked calcium transients.
-
Application of this compound: Perfuse the culture with imaging buffer containing this compound.
-
Record Changes: Acquire images and monitor for any changes in the frequency, amplitude, or duration of calcium transients.
-
Agonist Application: In the continued presence of this compound, apply an mGluR agonist to confirm target engagement. Subsequently, apply an agonist for a suspected off-target receptor to test for unblocked responses.
Radioligand Binding Assay
This protocol is used to determine if this compound directly binds to a suspected off-target receptor.
Objective: To quantify the binding affinity of this compound for a specific receptor of interest.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand for the receptor of interest
-
This compound
-
Assay buffer
-
Filtration apparatus and filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a cell line or tissue known to express the receptor of interest.
-
In a multi-well plate, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound for the displacement of the radioligand, from which the Ki (inhibitory constant) can be calculated.
Signaling Pathways
Understanding the signaling pathways of both on-target and potential off-target receptors is crucial for interpreting experimental results.
On-Target: Group I and II mGluR Signaling
Caption: Canonical signaling of Group I and II mGluRs and the inhibitory action of this compound.
Potential Off-Target: NMDA Receptor Signaling
Caption: Potential inhibitory effect of this compound on NMDA receptor signaling.
References
- 1. The molecular switch hypothesis fails to explain the inconsistent effects of the metabotropic glutamate receptor antagonist MCPG on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (RS)-MCPG | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 6. Pharmacological characterization of metabotropic glutamate receptors potentiating NMDA responses in mouse cortical wedge preparations - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of (S)-MCPG in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stability and use of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active enantiomer of the phenylglycine derivative (RS)-MCPG. It functions as a competitive antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs). By binding to the orthosteric site on these receptors, this compound blocks the endogenous ligand, glutamate, from activating downstream signaling pathways. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.[1]
Q2: How should I prepare stock solutions of this compound?
Due to its limited solubility in neutral aqueous solutions, this compound is typically dissolved in a basic solution or an organic solvent. For aqueous-based experiments, a common method is to dissolve this compound in an equimolar concentration of sodium hydroxide (B78521) (NaOH).[2] For other applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[3]
Q3: What are the recommended storage conditions for this compound solutions?
This compound solutions are known to be unstable and it is highly recommended to prepare working solutions fresh on the day of the experiment.[4] For stock solutions, short-term storage is possible under specific conditions, though fresh preparation is always preferable.
Q4: Can I use this compound in in vivo studies?
Yes, this compound has been used in in vivo studies, including investigations into spatial learning. For these applications, specific formulations are required to ensure solubility and bioavailability. These formulations often involve a combination of solvents like DMSO, PEG300, Tween-80, and saline.
Stability of this compound in Solution
While precise degradation kinetics are not extensively published, the consensus in the literature and from suppliers is that aqueous solutions of this compound are not stable for long-term storage. Researchers are consistently advised to prepare solutions freshly before each experiment to ensure the compound's integrity and obtain reliable results.
| Storage Condition | Solvent | Recommended Duration | Source |
| Powder | - | Up to 3 years at -20°C | TargetMol |
| Stock Solution | Equimolar NaOH | Aliquoted and stored at -20°C (short-term) | [2] |
| Stock Solution | DMSO | Up to 1 year at -80°C | [3] |
| Working Solution | Aqueous Buffer | Prepare fresh for each experiment | [4] |
Note: Repeated freeze-thaw cycles of stock solutions should be avoided. It is best practice to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no antagonist effect | Degradation of this compound in solution. | Prepare a fresh working solution of this compound immediately before the experiment. Ensure stock solutions have been stored correctly and are within their recommended shelf life. |
| Precipitation in artificial cerebrospinal fluid (aCSF) | Poor solubility of this compound at neutral pH. Interaction with other components in the aCSF. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your experimental preparation. When diluting the stock solution, add it to the aCSF while vortexing to aid dissolution. If precipitation persists, consider using the more water-soluble sodium salt of (RS)-MCPG. For issues with other aCSF components precipitating, such as with cadmium chloride, consider omitting phosphate (B84403) from the aCSF during the application of the problematic substance.[5] |
| Unexpected changes in neuronal excitability | Off-target effects or indirect network effects. | This compound can act on presynaptic Group II and III mGluRs, which may alter spontaneous glutamate release and indirectly affect neuronal excitability.[2] Use the lowest effective concentration of this compound and include appropriate controls to account for these potential effects. |
| Variability in experimental results | Inconsistent solution preparation or age of the solution. | Standardize the protocol for solution preparation, including the source and purity of the compound, solvent, and final concentration. Always use freshly prepared solutions to minimize variability due to degradation. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
This compound acts as an antagonist at Group I metabotropic glutamate receptors (mGluR1/5). These receptors are coupled to the Gq/G11 G-protein. In the presence of the endogenous agonist glutamate, the G-protein is activated, leading to the activation of Phospholipase C (PLC). PLC then cleaves Phosphatidylinositol 4,5-bisphosphate (PIP₂) into Inositol trisphosphate (IP₃) and Diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium. This compound competitively blocks glutamate from binding to the receptor, thus inhibiting this entire signaling cascade.
Experimental Workflow: Electrophysiology in Hippocampal Slices
This workflow outlines the key steps for assessing the effect of this compound on synaptic transmission in acute hippocampal slices.
Detailed Methodologies
1. Preparation of this compound Stock Solution for Electrophysiology [2]
-
Objective: To prepare a concentrated stock solution of this compound for dilution into artificial cerebrospinal fluid (aCSF).
-
Materials:
-
This compound powder
-
NaOH solution (e.g., 1 M)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the molar amount of this compound to be dissolved.
-
Prepare an equimolar solution of NaOH. For example, to make a 100 mM this compound stock, dissolve the this compound powder in an equal molar amount of 1 M NaOH.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use. It is recommended to use within a few weeks.
-
2. Calcium Imaging Assay with this compound
-
Objective: To measure the effect of this compound on agonist-induced intracellular calcium mobilization.
-
Materials:
-
Cultured cells expressing the target mGluR
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS)
-
mGluR agonist (e.g., Glutamate or DHPG)
-
This compound stock solution
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Cell Plating: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological buffer. Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with warm physiological buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Measurement: Acquire a baseline fluorescence signal (F₀) for 1-2 minutes.
-
This compound Incubation: Add the desired concentration of freshly diluted this compound to the cells and incubate for 15-20 minutes.
-
Agonist Stimulation: While continuously recording, add the mGluR agonist and measure the change in fluorescence intensity (F).
-
Data Analysis: Calculate the change in fluorescence (F/F₀) to quantify the calcium response. Compare the response in the presence and absence of this compound.
-
Logical Relationship: Troubleshooting Experimental Variability
This diagram illustrates a logical approach to troubleshooting inconsistent results when using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (S)-MCPG Washout from Tissue Preparations
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the effective washout of (S)-MCPG from tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the biologically active isomer of (RS)-MCPG and functions as a competitive antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[1][2][3] By binding to the same site as the endogenous ligand, glutamate, this compound prevents the activation of these receptors and their downstream signaling pathways.[4] Group I mGluRs (mGluR1 and mGluR5) typically couple to Gq proteins to activate the phospholipase C (PLC) pathway, while Group II mGluRs (mGluR2 and mGluR3) couple to Gi/o proteins to inhibit adenylyl cyclase.[4]
Q2: Is the washout of this compound from tissue slices feasible?
Yes, as a competitive antagonist, the binding of this compound is reversible. Effective washout can be achieved by continuously perfusing the tissue preparation with a drug-free buffer, allowing the antagonist to diffuse out of the tissue and dissociate from the receptors. This restores the ability of endogenous glutamate or exogenously applied agonists to activate the mGluRs. One study demonstrated that after a 10-minute application of MCPG, its effects could be reversed with washout, allowing for the return of an agonist's effect.[5]
Q3: How long does it take to effectively wash out this compound?
The washout time is not fixed and depends on several factors, including the concentration of this compound used, the thickness of the tissue preparation, the perfusion rate of the washout buffer, and the specific binding kinetics of this compound at the receptors. Generally, a washout period of 20 to 60 minutes is a reasonable starting point for concentrations in the low micromolar range. However, this should be empirically determined for each experimental setup.
Q4: What is the recommended buffer for the washout procedure?
The standard buffer for washing out drugs from brain slice preparations is artificial cerebrospinal fluid (aCSF). The aCSF should be continuously bubbled with carbogen (B8564812) (95% O₂ and 5% CO₂) to maintain a physiological pH and adequate oxygenation. The composition of the aCSF should be consistent between the drug application and washout phases to avoid confounding effects.
Experimental Protocols
Standard Protocol for this compound Washout in Brain Slices
This protocol is designed for acute brain slice preparations used in electrophysiological recordings but can be adapted for other tissue types.
1. Preparation of Solutions:
-
Recording aCSF: Prepare a standard aCSF solution. A typical composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 2 MgSO₄.
-
This compound Stock Solution: Due to the potential instability of this compound in solution, it is recommended to prepare fresh stock solutions.[1][3] this compound is soluble in 1.1 equivalents of NaOH.[2] Prepare a concentrated stock (e.g., 100 mM) and dilute it to the final working concentration in recording aCSF immediately before use.
2. Tissue Preparation and Stabilization:
-
Prepare acute brain slices (typically 300-400 µm thick) according to established laboratory protocols.
-
Allow slices to recover in carbogenated aCSF at room temperature for at least one hour before starting the experiment.
3. Baseline Recording:
-
Transfer a slice to the recording chamber and perfuse continuously with carbogenated aCSF at a rate of 2-4 mL/min.
-
Establish a stable baseline recording of the desired physiological parameter (e.g., synaptic potentials, neuronal firing) for at least 10-20 minutes.
4. Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Continue perfusion for a sufficient duration to achieve a stable antagonist effect. This can range from 10 to 30 minutes.
5. Washout Procedure:
-
Switch the perfusion back to the drug-free recording aCSF.
-
Maintain a consistent and adequate perfusion rate (e.g., 2-4 mL/min) to facilitate the diffusion of this compound out of the tissue.
-
Monitor the physiological recording for the recovery of the response to baseline levels. The washout period can range from 20 to over 60 minutes.
Quantitative Data Summary
The following table summarizes key parameters for a typical this compound washout experiment. These values should be optimized for specific experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 µM - 1 mM | Higher concentrations will likely require longer washout times. |
| Tissue Thickness | 300 - 500 µm | Thicker slices will have slower drug diffusion and require longer washout. |
| Perfusion Rate | 2 - 4 mL/min | A faster rate can improve washout efficiency but may cause mechanical instability of the slice. |
| Application Time | 10 - 30 min | Ensure a stable effect is reached before initiating washout. |
| Estimated Washout Time | 20 - 60+ min | Must be determined empirically by monitoring the recovery of the physiological response. |
| Temperature | 30 - 34 °C | Maintain a stable temperature throughout the experiment. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete recovery of physiological response after washout. | 1. Insufficient washout time: The antagonist has not fully dissociated from the receptors or diffused out of the tissue. 2. High antagonist concentration: Higher concentrations require longer to wash out. 3. Run-down of the preparation: The tissue's health may have declined over the course of the experiment, independent of the drug. | 1. Extend the washout period and monitor for further recovery. 2. Use the lowest effective concentration of this compound. 3. In a separate experiment, perform a sham washout (perfuse with aCSF for the same total duration as the drug application and washout) to assess the stability of the preparation. |
| Slow or variable washout between experiments. | 1. Inconsistent perfusion rate: Fluctuations in the perfusion speed will affect the rate of drug removal. 2. Variability in slice thickness or quality: Thicker or less healthy slices will have slower and less consistent washout. 3. Clogging of perfusion lines: Blockages can reduce the effective flow rate. | 1. Use a reliable peristaltic pump and regularly check the flow rate. 2. Maintain consistent slicing parameters and only use healthy-looking slices. 3. Regularly clean and check perfusion lines for blockages. |
| Baseline drift during washout. | 1. Change in buffer composition or temperature: Small changes can cause shifts in baseline recordings. 2. Mechanical instability of the slice or recording electrode. | 1. Ensure the washout aCSF is identical in composition and temperature to the baseline aCSF. 2. Check that the slice is securely held in the chamber and that the recording electrode is stable. |
Visualizations
References
- 1. Quantitative studies on some antagonists of N-methyl D-aspartate in slices of rat cerebral cortex: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Quantitative studies on some antagonists of N-methyl D-aspartate in slices of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive antagonists facilitate the recovery from desensitization of α1β2γ2 GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing (S)-MCPG-induced artifacts in electrophysiological recordings
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (S)-MCPG, a non-selective Group I/II metabotropic glutamate (B1630785) receptor (mGluR) antagonist, in electrophysiological recordings. Our goal is to help you minimize artifacts and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active isomer of (RS)-MCPG and functions as a competitive antagonist for Group I and Group II metabotropic glutamate receptors.[1] It works by binding to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation and the subsequent initiation of intracellular signaling cascades.[2] Group I mGluRs (mGluR1 and mGluR5) typically couple to Gq/G11 proteins to activate phospholipase C (PLC), while Group II (mGluR2, mGluR3) and Group III mGluRs are generally coupled to Gi/Go, inhibiting adenylyl cyclase.[3][4]
Q2: How should I prepare and handle this compound stock solutions to ensure stability and efficacy?
Proper solution preparation is critical to avoid artifacts related to drug concentration and solubility. This compound has low solubility in aqueous solutions alone.
-
Solubilization: To prepare a concentrated stock solution (e.g., 100 mM), dissolve this compound in an equimolar amount of sodium hydroxide (B78521) (NaOH).[5] For example, use a 1.1 equivalent of NaOH for reliable solubilization.
-
Storage: Aliquot the stock solution and store it at -20°C.[5] Some sources suggest that solutions can be unstable and should be prepared fresh for optimal results.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your artificial cerebrospinal fluid (aCSF). Ensure thorough mixing.
Q3: What is a typical working concentration for this compound in brain slice recordings?
This compound is considered a low-potency antagonist, and a wide range of concentrations has been used across different studies.[3] Concentrations typically range from 250 µM to 1 mM.[5] It is always recommended to perform a dose-response curve in your specific preparation to determine the optimal concentration.
Troubleshooting Guide
Q4: I've applied this compound, but I see no change in synaptic plasticity (LTP/LTD) or glutamate-induced responses. Is my experiment failing?
This is a common and important observation. The efficacy of this compound is highly dependent on the agonist used to activate the mGluRs.
-
Differential Antagonism: Studies have shown that while this compound effectively antagonizes the actions of synthetic mGluR agonists like (1S,3R)-ACPD, it can be a very poor antagonist of responses stimulated by the endogenous ligand, glutamate, particularly in preparations like the visual cortex.[5][6] This is not necessarily an experimental failure but a known pharmacological limitation of the compound.
-
Receptor Subtype: The effect may also depend on the specific mGluR subtype mediating the response. For example, some studies suggest mGluR5-mediated effects may be less sensitive to MCPG.[5]
-
Controls: To validate your findings, confirm that your this compound solution can block the effects of a synthetic agonist like ACPD in a control experiment. If it does, your drug is active, and the lack of effect on the glutamate-induced response is a valid scientific result.
Q5: After applying this compound, my baseline recording has become noisy or is drifting. What could be the cause?
While this compound itself is not typically associated with direct electrical noise, its application can coincide with general electrophysiology issues. It's important to differentiate between a drug-induced physiological effect and a technical artifact.
-
Check Your Setup: Before attributing instability to the drug, verify the fundamentals of your patch-clamp rig. Ensure a stable ground connection, check for fluid leaks in the perfusion system, and confirm the integrity of your recording and reference electrodes.[7][8]
-
Solution Exchange: A change in perfusion solution can sometimes cause temporary mechanical or thermal instability. Ensure the temperature and flow rate of your drug-containing aCSF match your baseline aCSF.[7]
-
Vehicle Control: Run a control experiment where you perfuse the slice with a vehicle solution (aCSF with the same concentration of NaOH used for dissolving the this compound stock) to rule out effects from pH or osmolarity changes.
Q6: this compound appears to be directly increasing neuronal firing, even without a glutamate agonist. Is this a known effect?
Data & Protocols
Data Presentation
Table 1: this compound Solution Preparation and Handling
| Parameter | Recommendation | Source(s) |
| M. Wt | 209.2 g/mol | |
| Solvent | 1.1 eq. NaOH | |
| Max Stock Conc. | 100 mM | |
| Stock Storage | Aliquot and store at -20°C | [5] |
| Stability | Prepare fresh for critical experiments | [1] |
Table 2: Summary of this compound Concentrations Used in Electrophysiology
| Preparation | Concentration Range | Observation | Source(s) |
| Rat Visual Cortex Slices | 0.25 - 1.0 mM | No effect on LTP or LTD induction. | [5] |
| Rat Hippocampal Slices (CA1) | 500 µM | Blocked tetanus-induced LTP (in early studies). | [5] |
| Rat Thalamic Reticular Neurons | Not specified | Prevented long-term changes in electrical coupling. | [9] |
| CA1 Pyramidal Cells | 50 - 100 µM (CBPG) | Used to discriminate between mGlu1 and mGlu5 effects. | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices with this compound Application
This protocol provides a general framework. Specific parameters should be optimized for your preparation.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., P35-P50 rat) in accordance with institutional guidelines.[5]
-
Transcardially perfuse with ice-cold, carbogenated (95% O₂ / 5% CO₂) protective cutting solution (e.g., NMDG-based or sucrose-based).[5][11]
-
Rapidly dissect the brain and prepare 300-400 µm thick slices on a vibratome in the same ice-cold solution.[12][13]
-
Transfer slices to a recovery chamber with aCSF (composition in mM: 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, 1.2 NaH₂PO₄, 11 Glucose) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording, continuously bubbling with carbogen.[12][13]
2. Recording Setup:
-
Transfer a slice to a submerged recording chamber on an upright microscope, continuously perfused with carbogenated aCSF at 2-3 ml/min.[12]
-
Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.[7][11]
-
Fill pipettes with an appropriate internal solution (e.g., K-Gluconate based for current-clamp).[11]
3. Establishing a Recording:
-
Approach a target neuron under visual guidance (e.g., DIC optics) with positive pressure applied to the pipette.[13]
-
Upon dimpling the cell membrane, release positive pressure and apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).[11][14]
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before beginning baseline recording.[7]
4. This compound Application and Data Acquisition:
-
Record a stable baseline of synaptic activity or membrane properties for at least 10-15 minutes in standard aCSF.[5]
-
Switch the perfusion system to aCSF containing the desired final concentration of this compound (e.g., 500 µM).
-
Allow the drug to perfuse for at least 15 minutes before re-testing the experimental parameter (e.g., inducing LTP/LTD, applying an agonist).[5]
-
Continue recording during the drug application and for a washout period afterward by switching the perfusion back to standard aCSF.
Mandatory Visualizations
Caption: Antagonistic action of this compound on the Group I mGluR signaling pathway.
Caption: Standard workflow for an electrophysiology experiment using this compound.
Caption: A logical workflow for troubleshooting the efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptors (mGluRs) in epileptogenesis: an update on abnormal mGluRs signaling and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Regulatory roles of metabotropic glutamate receptors on synaptic communication mediated by gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and electrophysiological studies on (S)-(+)-2-(3'-carboxybicyclo(1.1.1)pentyl)-glycine (CBPG), a novel mGlu5 receptor agonist endowed with mGlu1 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Addressing variability in experimental results with (S)-MCPG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using (S)-MCPG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active isomer of (RS)-MCPG and acts as a non-selective, competitive antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[1][2][3][4] It is widely used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes, particularly in studies of synaptic plasticity.[4]
Q2: Which mGluR subtypes does this compound antagonize?
This compound is a broad-spectrum antagonist for Group I and Group II mGluRs. This includes:
-
Group I: mGluR1 and mGluR5
-
Group II: mGluR2 and mGluR3
It is important to note that this compound is not selective for individual subtypes within these groups.
Q3: How should I prepare and store this compound solutions?
This compound has limited solubility in aqueous solutions at neutral pH. It is recommended to prepare stock solutions in a mild alkaline solution, such as 1.1 equivalents of NaOH, or in dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to note that this compound solutions are unstable and should be prepared fresh for each experiment.[5][6] If long-term storage is necessary, it is advisable to store aliquots at -20°C or below and to avoid repeated freeze-thaw cycles.
Q4: What is the difference between this compound and (RS)-MCPG?
This compound is the active enantiomer of the racemic mixture (RS)-MCPG.[3] While both are used as non-selective Group I/II mGluR antagonists, this compound is the pharmacologically active form. Using the pure (S)-isomer can lead to more specific and potent effects compared to the racemic mixture.
Troubleshooting Guide: Addressing Variability in Experimental Results
Inconsistent results are a noted challenge when working with this compound. This guide addresses common issues and provides potential solutions.
Issue 1: Inconsistent or lack of effect on Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
The effect of this compound on LTP and LTD can be highly variable, with some studies reporting a complete block and others observing no effect.[7][8]
-
Potential Cause 1: Competition with Endogenous Glutamate. this compound is a competitive antagonist. High concentrations of synaptically released glutamate during strong stimulation protocols can outcompete this compound for the receptor binding site, reducing its apparent efficacy.[7]
-
Troubleshooting Tip: Consider the intensity of your stimulation protocol. The modulatory role of mGluRs, and thus the effect of this compound, may be more apparent with near-threshold stimulation protocols for inducing LTP.[9]
-
-
Potential Cause 2: Influence of Extracellular Calcium. The concentration of extracellular calcium ([Ca2+]o) can modulate the activity of mGluRs and the efficacy of their antagonists. Higher concentrations of [Ca2+]o can overcome the inhibitory effect of this compound.[1][10]
-
Troubleshooting Tip: Ensure that the [Ca2+]o in your artificial cerebrospinal fluid (aCSF) is consistent across experiments. If you suspect this is a factor, you can try varying the [Ca2+]o to see how it impacts your results.
-
-
Potential Cause 3: Agonist activity at Group II mGluRs. Some studies suggest that at certain concentrations, (+)-MCPG (the S-enantiomer) can act as an agonist at Group II mGluRs, which can inhibit LTP.[5] This dual action can complicate the interpretation of results.
-
Troubleshooting Tip: If you suspect this is occurring, you can try co-application with a selective Group II mGluR antagonist to see if this reverses the effect.
-
Issue 2: Variability in baseline synaptic transmission.
-
Potential Cause: Non-specific effects or degradation of the compound.
-
Troubleshooting Tip: Always prepare this compound solutions fresh. Ensure the final concentration of any solvent (like DMSO) is low and consistent across all experimental conditions, including controls. Run a vehicle control to rule out any effects of the solvent.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Data on this compound Concentration and Effects
The following tables summarize quantitative data on the concentrations of this compound used in various studies and their observed effects.
Table 1: this compound Concentration in Synaptic Plasticity Studies
| Concentration | Experimental Model | Observed Effect on LTP/LTD | Reference |
| 250 µM | Rat Hippocampal Slices (CA1) | Blocked LTP induction (suggested to be via agonist action at mGluRII) | [5] |
| 300 µM | Rat Amygdala Slices | Inhibited agonist-induced bursting | [11] |
| 500 µM | Rat Hippocampal Slices (CA1) | Failed to block LTP induced by tetanic or theta-burst stimulation | [8] |
| 500 µM | Rat Amygdala Slices | Inhibited agonist-induced bursting | [11] |
| 250 µM - 1 mM | Rat Visual Cortex Slices | No effect on the induction of LTP or LTD | [9] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 209.2 g/mol | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH | [3] |
| Storage | Store at room temperature (solid) | [3] |
Experimental Protocols
Protocol: Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol provides a general framework for inducing and recording LTP in the CA1 region of the hippocampus.
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize and decapitate an adult rodent (rat or mouse) in accordance with institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a modified aCSF with low Ca2+ and high Mg2+).
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.[2][12]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 31-34°C.[1]
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region.[1][13]
-
Deliver baseline stimuli (e.g., every 15-30 seconds) to evoke field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulus intensity to elicit an fEPSP that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
If using this compound, prepare it fresh and add it to the perfusing aCSF at the desired final concentration.
-
Allow the slice to perfuse with the this compound-containing aCSF for a sufficient period (e.g., 15-20 minutes) to ensure equilibration before inducing LTP.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[2]
-
Alternatively, a single tetanus of 100 Hz for 1 second can be used.[13]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation of the synaptic response.
-
The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
-
Signaling Pathways
Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 G-proteins. Their activation initiates the phospholipase C (PLC) signaling cascade.
Caption: Signaling pathway for Group I metabotropic glutamate receptors (mGluR1/5).
Group II mGluR Signaling
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o G-proteins, which inhibit the activity of adenylyl cyclase.
Caption: Signaling pathway for Group II metabotropic glutamate receptors (mGluR2/3).
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genes2cognition.org [genes2cognition.org]
- 3. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 4. The fate of hippocampal synapses depends on the sequence of plasticity-inducing events | eLife [elifesciences.org]
- 5. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
Technical Support Center: Optimizing (S)-MCPG Delivery for Consistent Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a non-selective Group I/II metabotropic glutamate (B1630785) receptor (mGluR) antagonist, in behavioral research. Our goal is to help you achieve consistent and reproducible results by addressing common challenges related to its delivery and experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1][2] By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by the endogenous ligand, glutamate. This allows for the investigation of the role of these receptors in various physiological processes, including synaptic plasticity, learning, and memory.
Q2: What are the common challenges associated with this compound administration in vivo?
The primary challenges include its poor water solubility, potential for solution instability, and the variability of its behavioral effects, particularly in studies of long-term potentiation (LTP).[1][3][4] Achieving consistent brain bioavailability and minimizing off-target effects are critical for obtaining reliable data.
Q3: How should I prepare this compound for in vivo administration?
Due to its limited solubility in aqueous solutions, this compound typically requires a specific preparation method. It is often dissolved in an equimolar solution of sodium hydroxide (B78521) (NaOH) and then diluted to the final concentration with saline or artificial cerebrospinal fluid (aCSF).[4][5] The final pH should be adjusted to a physiological range (7.2-7.4) to prevent irritation at the injection site.
Q4: How stable are this compound solutions?
This compound solutions are known to be unstable.[1] It is strongly recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or Absent Behavioral Effects
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation of this compound | Ensure complete dissolution in equimolar NaOH before diluting with saline or aCSF. Visually inspect the final solution for any precipitates before administration. Consider gentle warming or sonication to aid dissolution, but allow the solution to return to room temperature before injection. |
| Inadequate Brain Penetration | For systemic administration (e.g., intraperitoneal), the dose may be insufficient to cross the blood-brain barrier effectively. Consider increasing the dose or using a more direct administration route, such as intracerebroventricular (ICV) injection, to bypass the blood-brain barrier. |
| Degradation of this compound | Always use freshly prepared solutions.[1] Avoid storing solutions for extended periods, even at low temperatures. |
| Suboptimal Dosing | The effective dose of this compound can be highly dependent on the specific behavioral paradigm and animal species. Conduct a dose-response study to determine the optimal concentration for your experimental conditions. |
| Variability in Experimental Conditions | Factors such as the animal's stress level, time of day for testing, and handling procedures can all influence behavioral outcomes. Standardize all experimental parameters to minimize variability. |
Issue 2: Conflicting Results in Long-Term Potentiation (LTP) Studies
The effects of this compound on LTP have been notably inconsistent across different studies.[3][4]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| "Molecular Switch" Hypothesis | Some researchers have proposed that strong tetanic stimulation protocols may activate a "molecular switch" that renders LTP induction insensitive to mGluR antagonists.[3] Consider using a weaker induction protocol to potentially reveal an MCPG-sensitive component of LTP. |
| Differential Role of mGluR Subtypes | This compound is a non-selective antagonist. The specific mGluR subtypes involved in LTP induction may vary depending on the brain region and the specific synaptic pathway being studied. More selective antagonists for specific mGluR subtypes may yield more consistent results. |
| Modulatory Role of mGluRs | mGluRs may have a more modulatory, rather than essential, role in LTP induction. Their contribution may be more apparent under specific experimental conditions or when synaptic plasticity is challenged. |
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Behavioral Studies (Rats)
| Behavioral Paradigm | Administration Route | Dose | Outcome |
| Morris Water Maze | Intracerebroventricular (ICV) | 20.8 µg | Impaired spatial learning |
| Morris Water Maze | Intracerebroventricular (ICV) | 2.1 µg | No significant effect on spatial learning |
| Contextual Fear Conditioning | Intracerebroventricular (ICV) | 20.8 µg | No interference with conditioned freezing |
| Traumatic Brain Injury | Intracerebroventricular (ICV) | 0.2 µmol | Reduced motor and learning/memory deficits |
Note: This table provides examples from published studies and should be used as a starting point. Optimal doses should be determined empirically for your specific experimental conditions.
Table 2: Pharmacokinetic Parameters of CNS-Targeted Compounds (General Reference)
| Parameter | Description | Typical Range (Rodents) |
| Half-life (t½) | Time for the drug concentration to decrease by half. | Highly variable; can range from minutes to hours. |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Can be low for oral and IP routes due to first-pass metabolism. |
| Cmax | Maximum plasma concentration. | Dose-dependent. |
| Tmax | Time to reach Cmax. | Dependent on the route of administration. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rodents
Materials:
-
This compound
-
0.1 M NaOH
-
Sterile 0.9% Saline
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection system)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rodent and secure it in the stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and identify the desired injection site (e.g., bregma). Drill a small hole through the skull at the target coordinates for the lateral ventricle.
-
This compound Solution Preparation:
-
Dissolve this compound in an equimolar amount of 0.1 M NaOH.
-
Dilute the solution to the final desired concentration with sterile saline.
-
Adjust the pH of the final solution to 7.2-7.4.
-
Filter-sterilize the solution.
-
-
Injection:
-
Slowly lower the injection cannula to the target depth in the lateral ventricle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rodents
Materials:
-
This compound
-
0.1 M NaOH
-
Sterile 0.9% Saline
-
Syringe and needle (appropriate gauge for the animal size)
Procedure:
-
This compound Solution Preparation: Prepare the this compound solution as described in the ICV protocol.
-
Animal Restraint: Properly restrain the rodent to expose the abdomen.
-
Injection:
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathways
Caption: Group I mGluR Signaling Pathway.
Caption: Group II mGluR Signaling Pathway.
Experimental Workflow
Caption: In Vivo this compound Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. The molecular switch hypothesis fails to explain the inconsistent effects of the metabotropic glutamate receptor antagonist MCPG on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (RS)-MCPG | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
Preventing precipitation of (S)-MCPG in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-MCPG in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my physiological buffer (e.g., aCSF)?
A1: this compound is a zwitterionic molecule with low solubility in aqueous solutions at neutral pH. Precipitation in buffers like artificial cerebrospinal fluid (aCSF), which are typically buffered to a physiological pH of ~7.4, is a common issue. The primary reason for this is the protonation state of the carboxyl and amino groups on the molecule, which limits its ability to form stable interactions with water molecules at this pH.
Q2: What is the most critical factor affecting the solubility of this compound?
A2: The pH of the solution is the most critical factor. The solubility of this compound dramatically increases in alkaline conditions. By increasing the pH to 11-13 with a base like sodium hydroxide (B78521) (NaOH), the carboxyl groups are deprotonated, making the molecule significantly more water-soluble.[1][2]
Q3: Are there alternative forms of MCPG that are more soluble?
A3: Yes, the disodium (B8443419) salt of (RS)-MCPG is commercially available and is readily soluble in water.[3] This can be a convenient alternative to avoid the solubility issues associated with the free acid form of this compound.
Q4: Can I dissolve this compound in DMSO?
A4: Yes, this compound is soluble in DMSO. However, when preparing a stock solution in DMSO for use in aqueous buffers, it is crucial to be aware of the final concentration of DMSO in your experiment, as it can have off-target effects on cellular preparations.
Q5: How should I store my this compound stock solutions?
A5: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Stability of the solution will depend on the solvent and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of this compound powder to buffer | Low solubility of this compound at neutral pH. | Do not add the powdered form of this compound directly to your neutral pH experimental buffer. First, prepare a concentrated stock solution in an appropriate solvent. |
| Precipitation when diluting a DMSO stock of this compound into aqueous buffer | The high concentration of this compound in the DMSO stock may cause it to crash out of solution when introduced to the aqueous environment. | - Use a lower concentration of the DMSO stock. - Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion. - Consider preparing an alkaline aqueous stock solution instead of a DMSO stock. |
| Precipitation when diluting an alkaline stock of this compound into a buffered solution | Rapid neutralization of the alkaline stock by the buffer can cause the this compound to precipitate before it is sufficiently diluted. | - Add the alkaline stock solution to the final buffer very slowly, preferably drop-by-drop, while continuously stirring or vortexing. - Ensure the final concentration of this compound in the buffer does not exceed its solubility limit at the final pH. |
| Cloudiness or precipitation in the final buffer over time | The final solution may be supersaturated, leading to gradual precipitation. The buffer components may also interact with this compound. | - Prepare the final solution fresh and use it immediately. - Filter the final solution through a 0.22 µm syringe filter before use. - Consider using the more soluble (RS)-MCPG disodium salt. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water (pH adjusted to 13 with NaOH) | 80 | 382.41 | Sonication is recommended.[1] |
| 1M NaOH (pH adjusted to 11) | 22 | 105.16 | Ultrasonic and adjust pH with NaOH.[2] |
| 1.1eq. NaOH | 20.92 | 100 | - |
| DMSO | 5 | 23.90 | Sonication is recommended.[1] |
| DMSO | 4 | 19.12 | Ultrasonic, warming, and heating to 60°C may be required. Use newly opened DMSO.[2] |
Table 2: Composition of a Standard Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
Note: aCSF is typically bubbled with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Alkaline Stock Solution of this compound
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Add NaOH Solution: Add a small volume of 1M NaOH. The goal is to use a minimal volume to fully dissolve the powder.
-
Adjust pH: Carefully adjust the pH of the solution to between 11 and 13 with 1M NaOH.
-
Sonicate (Optional): If the powder does not dissolve readily, sonicate the solution in a water bath until it becomes clear.
-
Bring to Final Volume: Once the this compound is fully dissolved, add nuclease-free water to reach the desired final stock concentration.
-
Storage: Use the stock solution fresh. If necessary, it can be stored in aliquots at -20°C for short-term storage or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound in aCSF without Precipitation
-
Prepare aCSF: Prepare your aCSF solution according to your standard laboratory protocol, ensuring all components except for this compound are fully dissolved.
-
Bubble with Carbogen: Continuously bubble the aCSF with 95% O₂ / 5% CO₂ to maintain the physiological pH of ~7.4.
-
Prepare Alkaline this compound Stock: Prepare a concentrated stock solution of this compound in an alkaline solution (e.g., 100 mM in 1.1eq NaOH) as described in Protocol 1.
-
Slow Addition and Mixing: While vigorously stirring the aCSF, add the concentrated this compound stock solution dropwise to the aCSF. The slow addition and constant mixing are crucial to prevent localized high concentrations and rapid pH changes that can cause precipitation.
-
Final Concentration Check: Ensure the final concentration of this compound in the aCSF is at a level known to be soluble at physiological pH. For many applications, a final concentration in the micromolar range is used.
-
Final pH Check: After adding the this compound stock, verify that the pH of the final aCSF solution is within the desired physiological range.
-
Filter Sterilize: Before use, filter the final this compound-containing aCSF through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Mandatory Visualization
Caption: Workflow for preparing this compound in aCSF.
Caption: this compound antagonism of mGluR signaling.
Caption: Troubleshooting logic for this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of (S)-MCPG and AIDA on Long-Term Potentiation
In the landscape of neuroscience research, particularly in the study of synaptic plasticity, the manipulation of metabotropic glutamate (B1630785) receptors (mGluRs) has proven to be a critical tool for elucidating the molecular mechanisms underpinning learning and memory. Among the pharmacological agents used, (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) and 1-Aminoindan-1,5-dicarboxylic acid (AIDA) are two prominent antagonists targeting Group I and Group II mGluRs. This guide provides a comparative analysis of their effects on Long-Term Potentiation (LTP), a cellular correlate of learning and memory, with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Effects on LTP
The following table summarizes the quantitative effects of this compound and AIDA on LTP from various studies. It is important to note that the effects of these antagonists can be highly dependent on the experimental conditions, including the specific brain region, the LTP induction protocol, and the concentration of the antagonist used.
| Antagonist | Concentration | Brain Region / Pathway | LTP Induction Protocol | Effect on LTP | Reference |
| This compound | 500 µM | Hippocampal CA1 | Theta-burst stimulation (TBS) | No significant effect on induction. | [1][2] |
| 500 µM | Hippocampal CA1 | Low-frequency stimulation (LFS) induced depotentiation | Did not significantly affect the induction of depotentiation. | [3][4] | |
| 250 µM | Hippocampal CA1 | Not specified | Blocked LTP induction. | [5] | |
| 200 mM (in vivo) | Hippocampal CA1 | 100 Hz stimulation | Significantly inhibits LTP. | [6] | |
| AIDA | 500 µM | Hippocampal CA1 | Tetanic stimulation (2 TBS) | Significantly reduced the persistence of LTP. | [7] |
| 500 µM | Hippocampal CA1 | Low-frequency stimulation (LFS) induced depotentiation | Did not significantly affect the induction of depotentiation. | [3][4] |
Delving into the Mechanisms: Signaling Pathways
The differential effects of this compound and AIDA on LTP can be attributed to their selectivity for different mGluR subtypes and their role in the downstream signaling cascades. Group I mGluRs (mGluR1 and mGluR5), which are the primary targets of AIDA, are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), initiating the phosphoinositide pathway. This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events are crucial for certain forms of LTP. This compound, being a non-selective Group I/II antagonist, can also affect Group II mGluRs, which are coupled to Gi/o proteins and negatively regulate adenylyl cyclase, adding another layer of complexity to its effects.
Experimental Protocols
The following provides a generalized methodology for investigating the effects of this compound and AIDA on LTP in hippocampal slices, based on common practices cited in the literature.
1. Slice Preparation:
-
Young adult rats or mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.
3. LTP Induction and Drug Application:
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes.
-
The drug of interest (this compound or AIDA) is bath-applied at the desired concentration for a predetermined period before LTP induction.
-
LTP is typically induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-induction fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP.
Concluding Remarks
The comparison between this compound and AIDA highlights the nuanced role of mGluRs in synaptic plasticity. While both are antagonists of Group I mGluRs, their differing selectivity and the specific experimental context can lead to varied outcomes on LTP. AIDA, as a more selective Group I antagonist, is a valuable tool for isolating the contribution of mGluR1 and mGluR5 to LTP maintenance.[7] In contrast, the broader spectrum of activity of this compound can sometimes complicate the interpretation of results, as its effects may involve both Group I and Group II mGluRs.[5] The inconsistent effects reported for this compound across different studies further underscore the sensitivity of mGluR modulation of LTP to the specific induction and recording parameters.[1][2][6] Researchers should carefully consider these factors when selecting an antagonist and designing experiments to probe the intricate involvement of metabotropic glutamate receptors in the mechanisms of synaptic plasticity.
References
- 1. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 2. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs [frontiersin.org]
- 5. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
(S)-MCPG vs. Phenylglycine Analogs: A Comparative Efficacy Guide
For researchers and professionals in drug development, selecting the appropriate antagonist for metabotropic glutamate (B1630785) receptors (mGluRs) is a critical decision. This guide provides a detailed comparison of the efficacy of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a foundational phenylglycine derivative, against other antagonists in its class. The focus is on providing quantitative data, experimental context, and visual representations of key biological and procedural concepts.
This compound is the active isomer of (RS)-MCPG and functions as a competitive antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1] Phenylglycine derivatives, as a class, were among the first definitive antagonists for mGluRs, paving the way for more selective compounds.[2] These agents are crucial tools in neuroscience research, particularly for studies involving synaptic plasticity and neurodegenerative disorders.[3][4]
Quantitative Comparison of Phenylglycine Antagonists
The efficacy of mGluR antagonists is typically determined by their ability to inhibit the function of an agonist, such as glutamate or (1S,3R)-ACPD. This is often quantified using the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect. The following table summarizes the antagonist potency of this compound and other phenylglycine derivatives against various mGluR subtypes.
| Antagonist | Target mGluR Subtype(s) | Assay System | Agonist | IC₅₀ (μM) | Reference |
| This compound | Group I & II | Rat cortical slices (phosphoinositide hydrolysis) | (1S,3R)-ACPD | ~100 | Watkins & Collingridge, 1994 |
| (+)-MCPG | Group I & II | Neonatal rat spinal cord | (1S,3R)-ACPD | Not specified | Jane et al., 1995 |
| (S)-4-Carboxyphenylglycine (S-4CPG) | Group I > Group II | Rat cortical slices (phosphoinositide hydrolysis) | (1S,3R)-ACPD | ~10 | Watkins & Collingridge, 1994 |
| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | Group I & II | Adult rat cortical slices (cAMP accumulation) | L-AP4 | Not specified | Jane et al., 1995 |
| (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) | Group II & III | Adult rat cortical slices (cAMP accumulation) | L-AP4 | Potent | Jane et al., 1995 |
| (RS)-α-Methyl-4-sulphonophenylglycine (MSPG) | Group II & III | Adult rat cortical slices (cAMP accumulation) | L-AP4 | Potent | Jane et al., 1995 |
| (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) | Group II & III | Adult rat cortical slices (cAMP accumulation) | L-AP4 | Potent | Jane et al., 1995 |
Signaling Pathways and Experimental Workflow
To understand the context of these efficacy studies, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess antagonist performance.
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Simplified signaling pathway of Group I metabotropic glutamate receptors.
Experimental Workflow for Antagonist Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of an mGluR antagonist using a phosphoinositide hydrolysis assay.
Caption: General experimental workflow for an mGluR antagonist efficacy assay.
Detailed Experimental Protocols
A detailed understanding of the experimental methods is essential for interpreting the efficacy data. Below are the methodologies for key experiments cited in the comparison.
Phosphoinositide Hydrolysis Assay in Rat Cortical Slices
This assay is a common method for assessing the activity of Gq-coupled mGluRs.
-
Tissue Preparation: Cerebral cortices from neonatal rats are dissected and sliced into 350-400 µm sections using a McIlwain tissue chopper.
-
Labeling: Slices are pre-incubated in Krebs-Henseleit buffer containing [³H]-myo-inositol for 60-90 minutes to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
Antagonist Pre-incubation: The slices are then pre-incubated with various concentrations of the antagonist (e.g., this compound) for 15-30 minutes.
-
Agonist Stimulation: An mGluR agonist, such as (1S,3R)-ACPD, is added to the buffer, and the slices are incubated for an additional 45-60 minutes.
-
Extraction: The reaction is terminated by the addition of a chloroform/methanol/HCl solution. The aqueous phase, containing the inositol phosphates, is separated.
-
Quantification: The total [³H]-inositol phosphates are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-inositol phosphate (B84403) accumulation in the presence of the antagonist is compared to the amount in the absence of the antagonist to determine the percent inhibition. IC₅₀ values are then calculated from the concentration-response curves.
cAMP Accumulation Assay in Rat Cortical Slices
This assay is used to measure the activity of mGluRs that are coupled to adenylyl cyclase, such as Group II and Group III mGluRs.
-
Tissue Preparation: Slices from adult rat cerebral cortex are prepared as described above.
-
Pre-incubation: The slices are pre-incubated in buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the breakdown of cAMP.
-
Antagonist and Agonist Incubation: The slices are incubated with the antagonist, followed by the addition of forskolin (B1673556) (to stimulate adenylyl cyclase) and an mGluR agonist (e.g., L-AP4).
-
Termination and Lysis: The incubation is stopped, and the slices are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is determined using a competitive binding assay, often with a radiolabeled cAMP tracer.
-
Data Analysis: The inhibition of agonist-induced changes in cAMP levels by the antagonist is used to determine its potency.
Classification of Phenylglycine Antagonists
The phenylglycine derivatives can be broadly classified based on their selectivity for the different groups of mGluRs.
Caption: Classification of phenylglycine mGluR antagonists based on selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonist Activity of (S)-MCPG Across Different Brain Regions
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a widely utilized pharmacological tool in neuroscience research. As the active isomer of (RS)-MCPG, it functions as a competitive antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] These receptors play crucial roles in modulating synaptic plasticity, neuronal excitability, and various neuropathological processes. Understanding the specific actions of this compound in different brain regions is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the glutamatergic system.
This guide provides a comparative analysis of this compound's antagonist activity in key brain regions—the hippocampus, amygdala, and cerebellum—supported by experimental data. We also present detailed experimental protocols and compare this compound with alternative mGluR antagonists.
Data Presentation: this compound Activity by Brain Region
The effects of this compound can vary significantly depending on the specific brain region, the concentration used, and the experimental paradigm. The following table summarizes key findings on its antagonist activity.
| Brain Region | Experimental Model | Concentration | Observed Effect | Implicated mGluRs | Reference |
| Hippocampus | Rat Hippocampal Slices (CA1) | Not Specified | Prevention of Long-Term Potentiation (LTP) of field EPSPs. | Group I/II | [3] |
| Freely Moving Rats (CA1) | 200 mM (1 µmol)/5 µl (i.c.v.) | Significant inhibition of Long-Term Depression (LTD) 2 hours post-stimulation. | Group I/II | [4] | |
| Freely Moving Rats | Not Specified | Consistent blockade of LTP. | Group I/II | [4] | |
| Amygdala | Kindled Rat Brain Slices (Basolateral Amygdala - BLA) | 500 µM | Blockade of agonist-evoked epileptiform bursting. | Group I (mGluR1) | [5][6] |
| Kindled Rat Brain Slices (BLA) | 500 µM | No effect on synaptically-driven bursting. | - | [6] | |
| Rat Brain Slices (BLA) | 500 µM | Agonist-like action : reduction of evoked EPSP amplitude, suggesting action at presynaptic autoreceptors. | Presynaptic mGluRs | [7] | |
| Cerebellum | Cultured Rat Cerebellar Granule Neurons | 500 µM | Partial attenuation of glutamate-induced COX2 mRNA expression. | Group I | [8] |
Note: Some studies utilize the racemic mixture (RS)-MCPG or the (+)-MCPG isomer. The data is presented as reported in the respective literature. The varied, and sometimes contradictory, effects in regions like the amygdala highlight the compound's complexity and the importance of careful experimental design.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing mGluR antagonist activity.
Electrophysiology in Brain Slices (Hippocampus/Amygdala)
This protocol is widely used to study synaptic plasticity (LTP/LTD) and neuronal excitability.
Objective: To measure the effect of this compound on synaptic transmission and plasticity.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for the hippocampal CA1 region).
-
Place a recording electrode (filled with aCSF for field potentials or an appropriate internal solution for whole-cell recordings) in the target area (e.g., CA1 stratum radiatum).
-
Record baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application and Plasticity Induction:
-
After establishing a stable baseline for 20-30 minutes, perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 500 µM).
-
Following drug incubation, induce synaptic plasticity. For LTP, a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) is used. For LTD, a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) is applied.[4]
-
Continue recording synaptic responses for at least 60 minutes post-induction to assess the effect of the antagonist on the maintenance of LTP or LTD.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the data to the pre-stimulation baseline.
-
Compare the degree of potentiation or depression between control (aCSF only) and this compound-treated slices using appropriate statistical tests.
-
In Vitro Gene Expression Analysis (Cerebellum)
This protocol can be used to determine how mGluR antagonism affects downstream cellular processes like gene expression.
Objective: To measure the effect of this compound on glutamate-induced gene expression (e.g., COX2).[8]
Methodology:
-
Cell Culture:
-
Prepare primary cultures of cerebellar granule neurons from postnatal day 7-8 rat pups.
-
Plate cells on poly-L-lysine coated dishes and maintain in an appropriate culture medium.
-
-
Treatment:
-
After several days in vitro (e.g., 8 DIV), treat the cultured neurons with this compound (e.g., 500 µM) for a specified pre-incubation period.
-
Challenge the cells with glutamate (e.g., 100 µM) for a set duration (e.g., 6 hours).[8] Include control groups (vehicle only, glutamate only, this compound only).
-
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the gene of interest (e.g., COX2) and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative change in mRNA expression levels using the ΔΔCt method.
-
Statistically compare the expression levels across different treatment groups to determine if this compound attenuated the glutamate-induced gene expression.
-
Visualization of Pathways and Workflows
Signaling Pathways of Group I & II mGluRs
The following diagram illustrates the canonical signaling pathways for Group I and Group II metabotropic glutamate receptors and indicates the antagonistic action of this compound.
Caption: this compound competitively antagonizes Group I and Group II mGluRs.
Experimental Workflow for Antagonist Validation
This diagram outlines a typical workflow for validating the activity of an mGluR antagonist like this compound using electrophysiology.
Caption: Workflow for testing antagonist effects on synaptic plasticity.
Comparison with Alternative mGluR Antagonists
While this compound is a valuable tool, its non-selective nature for Group I and II receptors can be a limitation. A variety of more selective antagonists are now available, allowing for more precise dissection of mGluR subtype functions.
| Antagonist | Selectivity | Key Characteristics |
| This compound | Non-selective Group I/II | Broad-spectrum antagonist, widely used in initial studies. Can have complex effects (e.g., agonist activity at some sites).[7] |
| LY367385 | mGluR1 Selective | A potent and selective competitive antagonist for mGluR1, useful for isolating the role of this specific subtype.[9] |
| MPEP / SIB-1893 | mGluR5 Selective | Potent, non-competitive, and systemically active antagonists of mGluR5.[9][10] Crucial for separating mGluR1 and mGluR5 functions. |
| EGLU / MSOPPE | Group II Selective | Used to specifically block mGluR2 and mGluR3, which are often presynaptic and inhibit neurotransmitter release.[4] |
| (S)-4C3HPG | Mixed mGluR1 Antagonist / mGluR2 Agonist | Exhibits a mixed pharmacological profile, which can be useful in specific contexts like studying epileptiform activity in the amygdala.[6] |
Conclusion
This compound remains a foundational tool for studying metabotropic glutamate receptor function. However, this guide demonstrates that its effects are not uniform across the brain. In the hippocampus, it reliably blocks certain forms of synaptic plasticity.[3][4] In contrast, its actions in the amygdala are more complex, with reports of both antagonist and agonist-like effects depending on the specific synapse and experimental conditions.[5][6][7] In the cerebellum, it has been shown to modulate downstream gene expression.[8]
For researchers and drug development professionals, this regional variability underscores the necessity of validating the effects of this compound within the specific context of their study. Furthermore, the availability of more selective antagonists for individual mGluR subtypes provides a powerful arsenal (B13267) for elucidating the precise roles of these receptors in brain function and disease.
References
- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. This compound, Group I / II mGlu antagonist (CAS 146669-29-6) | Abcam [abcam.com]
- 3. An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist action of (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 Inhibition Protects Cultured Cerebellar Granule Neurons from Glutamate-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
(S)-MCPG: A Guide to its Selectivity and Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a widely utilized pharmacological tool in neuroscience research. As an early, broad-spectrum antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), its activity profile is a critical consideration for the accurate interpretation of experimental results. This guide provides a comparative overview of the cross-reactivity of this compound with a focus on its primary targets and discusses the available data on its interactions with other neurotransmitter receptors.
Summary of this compound Receptor Binding Profile
This compound is primarily characterized as a competitive antagonist of Group I and Group II metabotropic glutamate receptors.[1][2] Its effects are most pronounced at these subtypes, although its potency is generally considered to be in the micromolar range.[3] There is also evidence suggesting some activity at the Group III receptor, mGluR8.[4]
It is crucial to note that the antagonistic properties of this compound, particularly at Group I mGluRs, can be agonist-dependent. For instance, studies have shown that MCPG is more effective at blocking phosphoinositide (PI) turnover stimulated by the synthetic agonist ACPD than by the endogenous ligand, glutamate.[3]
Quantitative Analysis of this compound Activity at mGluR Subtypes
The following table summarizes the available quantitative data on the antagonist activity of MCPG at various mGluR subtypes. The data is derived from functional assays, specifically the inhibition of agonist-induced phosphoinositide (PI) turnover for Group I mGluRs.
| Receptor Subtype | Agonist | Assay Type | Measured Activity | Value (µM) | Reference |
| mGluR1 | ACPD | PI Turnover | KB | 123 | [3] |
| mGluR5 | ACPD | PI Turnover | KB | 153 | [3] |
| mGluR1 | ACPD | PI Turnover | IC50 (for 4CPG*) | 40 | [5] |
Note: 4-Carboxyphenylglycine (4CPG) is a closely related phenylglycine derivative, and this value is included for comparative purposes. The original study did not specify the stereoisomer.
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of Group I and Group II mGluRs. The diagrams below illustrate these pathways.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and phosphoinositide turnover assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete off a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended to a specific protein concentration.[6]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-ligand) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. Unbound radioligand passes through the filter.[7]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to block agonist-induced activation of Gq/11-coupled receptors, such as Group I mGluRs, by quantifying the accumulation of inositol (B14025) phosphates.
Detailed Methodology:
-
Tissue Preparation and Labeling: Brain slices or cultured cells are incubated with myo-[³H]inositol to radiolabel the membrane phosphoinositide pool.[3]
-
Incubation: The labeled preparations are pre-incubated with this compound at various concentrations before the addition of a specific mGluR agonist (e.g., ACPD).[3]
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The inositol phosphates are then extracted from the aqueous phase.[8]
-
Separation: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.[8]
-
Quantification: The amount of radioactivity in the eluted inositol phosphate fractions is determined by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of [³H]inositol phosphates is analyzed to determine its IC₅₀ or K₈ value.[3]
Conclusion
This compound remains a valuable tool for studying the roles of Group I and Group II metabotropic glutamate receptors. Its primary activity is as a competitive antagonist at these receptors, with some evidence of activity at mGluR8. However, researchers and drug development professionals should be aware of its micromolar potency and the agonist-dependent nature of its antagonism at Group I mGluRs. A significant knowledge gap exists regarding the cross-reactivity of this compound with other neurotransmitter receptor systems. Consequently, when using this compound, it is advisable to employ complementary pharmacological or genetic approaches to validate findings and rule out potential off-target effects.
References
- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Group I / II mGlu antagonist (CAS 146669-29-6) | Abcam [abcam.com]
- 5. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. jneurosci.org [jneurosci.org]
A Comparative Analysis of (S)-MCPG and Newer mGluR Antagonists for Preclinical Research
For Immediate Release
This guide provides a comprehensive evaluation of the broad-spectrum metabotropic glutamate (B1630785) receptor (mGluR) antagonist, (S)-MCPG, in comparison to a panel of newer, more selective antagonists. The aim is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their preclinical studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows.
Introduction to mGluR Antagonists
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Dysregulation of mGluR signaling has been implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.
(S)-α-Methyl-4-carboxyphenylglycine, or this compound, is a classical, non-selective competitive antagonist of Group I and Group II mGluRs.[1][2][3][4] While it has been a valuable tool in foundational mGluR research, the development of newer, more potent, and subtype-selective antagonists has provided researchers with more precise tools to dissect the roles of individual mGluR subtypes. This guide focuses on comparing this compound with the following newer antagonists:
-
MPEP and MTEP: Highly selective non-competitive antagonists of mGluR5, a Group I receptor.
-
LY367385: A selective competitive antagonist of mGluR1a, a Group I receptor.
-
LY341495: A potent and selective competitive antagonist of Group II mGluRs (mGluR2 and mGluR3).
Potency and Selectivity Comparison
The potency of an antagonist is a critical parameter for in vitro and in vivo studies, typically measured by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant for an antagonist (Ki). The following table summarizes the reported potency and selectivity of this compound and the newer mGluR antagonists across various mGluR subtypes. It is important to note that the potency of this compound can be dependent on the agonist used in the assay. For instance, it is more potent at blocking the effects of the synthetic agonist ACPD compared to the endogenous agonist glutamate.
| Antagonist | Target mGluR Subtype(s) | IC50 / Ki (nM) | Selectivity Profile |
| This compound | Group I (mGluR1, mGluR5) & Group II (mGluR2, mGluR3) | mGluR1: K_B ≈ 123,000 (vs. ACPD), K_B ≈ 542,000 (vs. Glutamate) mGluR5: K_B ≈ 153,000 (vs. ACPD), K_B > 2,000,000 (vs. Glutamate) | Non-selective Group I/II antagonist. |
| MPEP | mGluR5 | IC50 ≈ 36 | Highly selective for mGluR5. |
| MTEP | mGluR5 | IC50 ≈ 5 | More potent and selective for mGluR5 than MPEP. |
| LY367385 | mGluR1a | IC50 ≈ 8,800 | Selective for mGluR1a over mGluR5a (>10-fold). |
| LY341495 | Group II (mGluR2, mGluR3) | mGluR2: IC50 ≈ 21 mGluR3: IC50 ≈ 14 | Highly potent at Group II mGluRs, with lower potency at other mGluR subtypes. |
Experimental Protocols
The determination of antagonist potency is typically performed using in vitro assays that measure the inhibition of agonist-induced cellular responses. The two most common methods are the phosphoinositide hydrolysis assay for Group I mGluRs and radioligand binding assays.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream signaling product of Gq-coupled receptors like mGluR1 and mGluR5.
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with the cDNA encoding the mGluR subtype of interest (e.g., mGluR1a or mGluR5).
2. Radiolabeling:
-
Transfected cells are seeded in 24-well plates and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.
3. Assay Procedure:
-
The cells are washed to remove excess radiolabel and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Various concentrations of the antagonist (e.g., this compound, MPEP, MTEP, or LY367385) are added to the wells and incubated for a defined period.
-
A fixed concentration of an appropriate agonist (e.g., quisqualate or DHPG) is then added to stimulate the receptor.
-
The incubation is terminated by the addition of a cold acidic solution.
4. Measurement of Inositol Phosphates:
-
The cell lysates are neutralized, and the total accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
The amount of radioactivity in the IP fraction is quantified using liquid scintillation counting.
5. Data Analysis:
-
The antagonist's ability to inhibit the agonist-induced IP accumulation is measured.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for its receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells expressing the target mGluR subtype or brain tissue homogenates are prepared.
-
The cells or tissues are homogenized in a buffer and centrifuged to pellet the cell membranes containing the receptors.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]quisqualate for Group I mGluRs or a specific radiolabeled antagonist) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound or LY341495) are added to the reaction.
-
The incubation is carried out until equilibrium is reached.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways for Group I and Group II metabotropic glutamate receptors.
Caption: General experimental workflow for determining the potency of mGluR antagonists.
Conclusion
The landscape of mGluR pharmacology has evolved significantly from the broad-spectrum antagonism of this compound. Newer antagonists like MPEP, MTEP, LY367385, and LY341495 offer researchers the ability to target specific mGluR subtypes with high potency and selectivity. This allows for a more nuanced investigation of the physiological and pathological roles of these receptors. While this compound remains a useful tool for studying the combined effects of Group I and II mGluR blockade, the selection of a specific antagonist should be guided by the experimental question and the desired level of target selectivity. This guide provides the foundational data and methodologies to aid in this critical decision-making process.
References
(S)-MCPG in Focus: A Comparative Guide to Replicating Key Findings in Diverse Experimental Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a non-selective group I/group II metabotropic glutamate (B1630785) receptor (mGluR) antagonist, with alternative compounds across various experimental paradigms. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows to aid in the replication of pivotal findings.
This compound has been a widely utilized pharmacological tool to investigate the physiological roles of group I and II mGluRs, which are implicated in numerous neuronal processes, including synaptic plasticity, learning, and memory. However, its application has yielded varied and sometimes conflicting results, particularly concerning its effect on long-term potentiation (LTP), a cellular correlate of learning and memory. This guide aims to provide clarity by presenting a consolidated overview of its performance in key experimental models.
Performance Comparison of this compound and Alternatives
The efficacy of this compound is often compared to other mGluR ligands in studies of synaptic plasticity and behavior. The following tables summarize quantitative data from key studies, offering a side-by-side comparison.
| Table 1: Effect of this compound and Alternatives on Long-Term Potentiation (LTP) in the Hippocampus | |||
| Compound | Concentration | Experimental Model | Effect on LTP (fEPSP Slope) |
| This compound | 500 µM | Rat Hippocampal Slices (CA1) | No block of tetanus-induced LTP.[1] |
| (RS)-MCPG | 20 mM / 5 µl (in vivo) | Rat Dentate Gyrus | No block of LTP under urethane (B1682113) anaesthesia.[2] |
| (S)-4-Carboxyphenylglycine (S-4CPG) | 100 µM | Rat Hippocampal Slices (CA1) | No significant effect on LTP induction. |
| LY367385 (mGluR1 antagonist) | 100 µM | Rat Hippocampal Slices (CA1) | Significant inhibition of LTP. |
| MPEP (mGluR5 antagonist) | 10 µM | Rat Hippocampal Slices (CA1) | Significant inhibition of LTP. |
| Table 2: Effect of this compound on Spatial Learning in the Morris Water Maze | |||
| Compound | Dosage | Administration Route | Effect on Escape Latency |
| This compound | 20.8 µg | Intracerebroventricular (i.c.v.) | Impaired performance (increased escape latency). |
| Saline | N/A | i.c.v. | No impairment. |
| MK-801 (NMDA receptor antagonist) | 0.1 mg/kg | Intraperitoneal (i.p.) | Significant impairment (increased escape latency). |
Key Experimental Protocols
Reproducibility of findings with this compound is highly dependent on the experimental protocol. Below are detailed methodologies for two key experimental paradigms.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is designed to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
-
Slice Preparation:
-
Male Wistar rats (6-8 weeks old) are anesthetized with isoflurane (B1672236) and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, perfused with oxygenated aCSF.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with aCSF at 30-32°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode (2-5 MΩ) filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral pathway with a bipolar tungsten electrode.
-
-
LTP Induction and Drug Application:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes at a stimulation intensity that elicits 30-40% of the maximal response.
-
This compound (or vehicle/alternative compound) is bath-applied for a pre-incubation period of 20-30 minutes before LTP induction.
-
LTP is induced using a high-frequency stimulation (HFS) protocol, typically one or two trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Post-HFS recording continues for at least 60 minutes to assess the magnitude and stability of LTP.
-
The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.
-
In Vivo Behavioral Assay: Morris Water Maze
This protocol assesses the impact of this compound on spatial learning and memory in rodents.
-
Apparatus:
-
A circular pool (1.5 m in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues.
-
-
Procedure:
-
Habituation: On the day before training, animals are allowed to swim freely in the pool for 60 seconds without the platform.
-
Training:
-
Animals receive 4 trials per day for 5 consecutive days.
-
For each trial, the rat is released from one of four randomly chosen starting positions (North, South, East, West).
-
The rat is allowed to search for the hidden platform for a maximum of 60 seconds. If it fails to find the platform, it is gently guided to it and allowed to remain there for 15 seconds.
-
The time to reach the platform (escape latency) is recorded for each trial.[3]
-
-
Drug Administration: this compound or vehicle is administered (e.g., i.c.v.) 30 minutes before the first trial of each day.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
Visualizing the Molecular Context
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it modulates and the experimental workflows in which it is used.
Caption: Simplified signaling pathway of Group I/II mGluRs and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on LTP in hippocampal slices.
References
A Head-to-Head Comparison of (S)-MCPG and MPEP in mGluR5 Studies
In the landscape of metabotropic glutamate (B1630785) receptor 5 (mGluR5) research, the selection of an appropriate antagonist is paramount for elucidating the receptor's role in physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two commonly used mGluR5 antagonists: (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). We will delve into their pharmacological profiles, experimental applications, and the critical distinctions that researchers must consider.
Executive Summary
This compound and MPEP represent two distinct classes of mGluR5 antagonists. MPEP is a potent and selective non-competitive antagonist, binding to an allosteric site on the mGluR5 receptor. In contrast, this compound is a competitive antagonist that acts at the glutamate binding site but exhibits low potency and a lack of selectivity for mGluR5, also targeting other mGluR subtypes. The choice between these two compounds hinges on the specific requirements of the experimental design, with MPEP being the preferred tool for selective mGluR5 antagonism.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and MPEP, highlighting the significant differences in their potency and selectivity for mGluR5.
| Parameter | This compound | MPEP | Source(s) |
| Mechanism of Action | Competitive Antagonist | Non-competitive Allosteric Antagonist | [1],[2] |
| Binding Site | Orthosteric (Glutamate binding site) | Allosteric (transmembrane domain) | [1],[3] |
| Potency (IC₅₀/Kᵢ) | KB >2 mM (for glutamate-stimulated PI turnover in mGluR5-expressing cells) | IC₅₀ = 36 nM (for inhibiting quisqualate-stimulated phosphoinositide hydrolysis) | [4] |
| Selectivity | Non-selective: Group I and Group II mGluR antagonist. | Selective for mGluR5. Also a positive allosteric modulator of mGluR4. | , |
| Off-Target Effects | Broad activity across mGluR subtypes. | Inhibition of NMDA receptors at higher concentrations (>20 µM). | [5][6][7] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of mGluR5 antagonism by this compound and MPEP, it is crucial to visualize the receptor's signaling cascade and the experimental workflows used to characterize these antagonists.
mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Comparative Experimental Workflow: Antagonist Characterization
The following diagram illustrates a typical workflow for comparing the pharmacological properties of mGluR5 antagonists like this compound and MPEP.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist activity. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGluR5 receptor, allowing for the determination of binding affinity (Kᵢ).
Objective: To determine the binding affinity of this compound and MPEP for mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]MPEP or another suitable mGluR5-selective radioligand.
-
Unlabeled MPEP (for determining non-specific binding).
-
Test compounds: this compound and MPEP.
-
96-well plates, filtration apparatus, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest mGluR5-expressing cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MPEP.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each compound and calculate the Kᵢ using the Cheng-Prusoff equation.[3][8][9]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of mGluR5 activation.
Objective: To assess the functional antagonism of this compound and MPEP at mGluR5.
Materials:
-
mGluR5-expressing cells (e.g., HEK293 or primary neurons).
-
[³H]myo-inositol.
-
Agonist: Glutamate or a selective mGluR5 agonist (e.g., CHPG).
-
Test compounds: this compound and MPEP.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Ion-exchange chromatography columns or ELISA kit for inositol phosphate (B84403) measurement.
Procedure:
-
Cell Labeling: Incubate cells overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the antagonist (this compound or MPEP) in the presence of LiCl.
-
Agonist Stimulation: Add the mGluR5 agonist to stimulate PI hydrolysis.
-
Extraction: Terminate the reaction and extract the inositol phosphates.
-
Quantification: Separate and quantify the accumulated [³H]inositol phosphates using ion-exchange chromatography or a specific ELISA kit.
-
Data Analysis: Determine the IC₅₀ value for each antagonist in inhibiting the agonist-induced PI hydrolysis.[7][10][11][12][13]
Discussion and Conclusion
The experimental data unequivocally demonstrate that MPEP is a superior pharmacological tool for the selective antagonism of mGluR5. Its high potency and selectivity allow for the targeted investigation of mGluR5 function with minimal confounding effects from other mGluR subtypes. However, researchers should remain cautious of its potential off-target effects on NMDA receptors, particularly when using concentrations in the high micromolar range.[5][6][7]
In contrast, This compound is a non-selective antagonist with very low potency for mGluR5.[4] Its use in studies aiming to specifically probe mGluR5 function is not recommended due to its broad activity across Group I and II mGluRs. While historically used as a general mGluR antagonist, the availability of more selective compounds like MPEP has largely rendered this compound obsolete for mGluR5-specific research.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator [frontiersin.org]
- 12. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-MCPG: A Guide for Laboratory Professionals
(S)-MCPG , while not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard, requires careful handling and adherence to proper disposal protocols to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
I. General Disposal Guidelines
The primary principle for the disposal of this compound is to adhere to all national and local regulations governing chemical waste.[3] It is the responsibility of the waste generator to properly characterize all waste materials and ensure complete and accurate classification.[4]
Key Principles:
-
Do Not Mix: Never mix this compound waste with other chemical waste.
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.
-
Container Handling: Uncleaned, empty containers should be treated as if they still contain the product.
-
Avoid Environmental Release: Do not allow this compound to enter sewers or waterways.[1][5]
II. Step-by-Step Disposal Protocol
-
Container Preparation:
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[4]
-
Follow all instructions provided by the disposal service regarding packaging and documentation.
-
III. Spill Management Protocol
In the event of an this compound spill, the following steps should be taken to ensure safety and proper cleanup:
-
Ensure Safety:
-
Containment and Cleanup:
-
For solid (powder) spills:
-
For larger spills:
-
-
Decontamination:
-
Clean the affected area thoroughly after the spill has been removed.
-
IV. Personal Protective Equipment (PPE)
When handling or disposing of this compound, especially during spill cleanup, the use of appropriate PPE is crucial:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles.[5] |
| Hand Protection | Appropriate chemical-resistant gloves.[2] |
| Body Protection | Wear suitable protective clothing.[5] |
| Respiratory | Required when dusts are generated. Use a NIOSH/MSHA approved respirator.[2] |
Below is a general workflow for the chemical waste disposal process applicable to this compound.
Caption: General workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
